molecular formula C20H22N2O B10852846 N-(1-adamantyl)quinoline-2-carboxamide

N-(1-adamantyl)quinoline-2-carboxamide

Cat. No.: B10852846
M. Wt: 306.4 g/mol
InChI Key: JRSHTOGGDUKFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Adamantyl)quinoline-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and infectious disease research. It is characterized by a quinoline core substituted at the 2-position with a carboxamide group bearing a rigid, lipophilic 1-adamantyl moiety. The adamantyl group is known to enhance metabolic stability and membrane permeability, which are critical for bioavailability in drug design . This compound has demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis ( M.tb ), with a reported Minimum Inhibitory Concentration (MIC) of 4 µg/mL in preclinical studies . Its primary mechanism of action is hypothesized to involve the inhibition of MmpL3, a key transmembrane transporter essential for the synthesis of the mycobacterial cell wall . Disruption of MmpL3 function prevents the transport of mycolic acids, collapsing the bacterial permeability barrier and leading to cell death. Structural studies highlight that the 2-carboxamide side-chain and the adamantyl group are crucial for optimal target binding and potency, with modifications at these positions often leading to a loss of activity . Beyond its antitubercular properties, adamantyl-containing carboxamides are also investigated for other therapeutic applications. For instance, similar structural motifs have been identified as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a therapeutic target for metabolic disorders like type 2 diabetes and obesity . Furthermore, recent research has developed related N-adamantyl quinoline carboxamide derivatives for use as fluorescent probes to image the cannabinoid receptor subtype 2 (CB2R), showcasing the versatility of this chemical scaffold in bioimaging and neuroscience research . The compound can be synthesized via several methods, including Gould-Jacobs cyclization and amide coupling, with the latter often providing high purity and scalability . Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-adamantyl)quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c23-19(18-6-5-16-3-1-2-4-17(16)21-18)22-20-10-13-7-14(11-20)9-15(8-13)12-20/h1-6,13-15H,7-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSHTOGGDUKFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: N-(1-Adamantyl)quinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

N-(1-Adamantyl)quinoline-2-carboxamide represents a "privileged structure" in medicinal chemistry, synthesizing two distinct pharmacophores: the quinoline-2-carboxamide core (associated with metal chelation and hydrogen bond acceptors) and the 1-adamantyl moiety (a bulky, lipophilic diamondoid cage).

This molecule is primarily investigated as a P2X7 receptor antagonist and a structural template for antimycobacterial agents. The adamantyl group serves as a "lipophilic anchor," dramatically increasing membrane permeability and metabolic stability by blocking the labile amide nitrogen from enzymatic attack, while filling large hydrophobic pockets in transmembrane receptors like P2X7 and CB2.

Physicochemical Profile (Calculated)
PropertyValueSignificance
Molecular Formula C₂₀H₂₂N₂OCore stoichiometry
Molecular Weight 306.41 g/mol Fragment-based drug discovery compliant
cLogP ~4.8 - 5.2High lipophilicity; crosses Blood-Brain Barrier (BBB)
TPSA ~42 ŲExcellent membrane permeability (<140 Ų)
H-Bond Donors 1 (Amide NH)Critical for receptor residue interaction
Rotatable Bonds 2Rigid scaffold; lower entropic penalty upon binding

Synthetic Methodology

The synthesis of N-(1-adamantyl)quinoline-2-carboxamide is a self-validating protocol relying on the amidation of quinaldic acid. The steric bulk of the adamantyl amine requires high-efficiency coupling reagents to overcome kinetic barriers.

Retrosynthetic Analysis

The molecule is disconnected at the amide bond (N-CO), revealing two precursors:

  • Quinaldic Acid (Quinoline-2-carboxylic acid): The electrophilic acyl donor.

  • 1-Adamantylamine: The nucleophilic amine.

Optimized Synthesis Protocol

Objective: Synthesis of N-(1-adamantyl)quinoline-2-carboxamide via HATU coupling.

Reagents:

  • Quinaldic acid (1.0 eq)

  • 1-Adamantylamine (1.1 eq)

  • HATU (1.2 eq) [Coupling Agent]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq) [Base]

  • DMF (Dimethylformamide) [Solvent]

Step-by-Step Workflow:

  • Activation: Dissolve Quinaldic acid (10 mmol) in anhydrous DMF (20 mL) under an inert argon atmosphere. Add DIPEA (30 mmol) and stir for 5 minutes.

  • Coupling: Add HATU (12 mmol) in one portion. The solution typically turns yellow/orange, indicating the formation of the activated ester (O-At ester). Stir for 15 minutes at room temperature (RT).

  • Addition: Add 1-Adamantylamine (11 mmol) slowly. The steric bulk of the amine requires the activated ester to be pre-formed for optimal yield.

  • Reaction: Stir at RT for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL). The lipophilic product will precipitate as a white/off-white solid.

  • Purification: Filter the precipitate. Wash with 1N HCl (to remove unreacted amine/pyridine) and saturated NaHCO₃ (to remove unreacted acid). Recrystallize from Ethanol/Water or purify via flash column chromatography.

Synthetic Pathway Diagram

Synthesispathway QA Quinaldic Acid (Electrophile) ACT Activated Ester (O-At Intermediate) QA->ACT HATU, DIPEA, DMF rt, 15 min AA 1-Adamantylamine (Nucleophile) PROD N-(1-adamantyl)quinoline- 2-carboxamide AA->PROD Nucleophilic Attack ACT->PROD Amidation rt, 12h

Caption: HATU-mediated amidation pathway overcoming steric hindrance of the adamantyl cage.

Pharmacological Mechanism: P2X7 Receptor Antagonism

While quinoline carboxamides have diverse activities, the N-adamantyl derivative is most prominent as a P2X7 Receptor Antagonist . The P2X7 receptor is an ATP-gated cation channel involved in neuroinflammation and pain processing.

Mechanism of Action[1][2][3]
  • Binding: The quinoline core pi-stacks with aromatic residues (e.g., Phe/Tyr) in the P2X7 allosteric pocket.

  • Occlusion: The bulky adamantyl group occupies the hydrophobic pocket, preventing the conformational change required for the channel pore to open.

  • Inhibition: This prevents ATP-induced Ca²⁺ influx and the subsequent assembly of the NLRP3 inflammasome, thereby blocking IL-1β release.

Biological Signaling Pathway

P2X7Pathway ATP Extracellular ATP (DAMP signal) P2X7 P2X7 Receptor (Cell Membrane) ATP->P2X7 Activates Ca Ca2+ Influx P2X7->Ca Channel Opening K K+ Efflux P2X7->K Drug N-(1-adamantyl)quinoline- 2-carboxamide Drug->P2X7 Allosteric Blockade NLRP3 NLRP3 Inflammasome Assembly Ca->NLRP3 Triggers K->NLRP3 Caspase Caspase-1 Activation NLRP3->Caspase Cytokine IL-1β / IL-18 Release Caspase->Cytokine Cleavage & Secretion

Caption: P2X7 signaling cascade and the interception point of the quinoline-carboxamide antagonist.

Validation Protocol: Calcium Mobilization Assay

To verify the activity of the synthesized compound, a functional FLIPR (Fluorometric Imaging Plate Reader) assay is the gold standard.

Objective: Quantify the IC₅₀ of N-(1-adamantyl)quinoline-2-carboxamide against ATP-induced Calcium flux.

Materials:

  • HEK293 cells stably expressing human P2X7 receptor.[1]

  • Fluo-4 AM (Calcium indicator dye).

  • BzATP (P2X7 specific agonist).[2]

Protocol:

  • Seeding: Plate cells at 20,000 cells/well in black-walled 96-well plates. Incubate overnight.

  • Dye Loading: Remove media. Add loading buffer containing Fluo-4 AM (2 µM) and Probenecid (2.5 mM) to prevent dye leakage. Incubate 45 min at 37°C.

  • Pre-incubation: Add the test compound (N-(1-adamantyl)quinoline-2-carboxamide) at varying concentrations (0.1 nM to 10 µM). Incubate for 15 min.

  • Stimulation: Place plate in FLIPR. Inject BzATP (EC₈₀ concentration, typically 100 µM) to stimulate the receptor.[2]

  • Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.

  • Analysis: Calculate % Inhibition =

    
    .
    

Structure-Activity Relationship (SAR) Insights

Modifications to this core structure reveal critical dependencies:

  • The Adamantyl Cage: Essential for potency. Replacing it with a smaller cyclohexyl group often results in a 10-fold loss of potency due to reduced hydrophobic packing.

  • The Quinoline Nitrogen: The position of the nitrogen (quinoline vs. isoquinoline vs. naphthalene) affects hydrogen bonding capability within the receptor pore.

  • 2-Carboxamide vs 3-Carboxamide:

    • 2-Carboxamide: Favors P2X7 antagonism and antimycobacterial activity.

    • 3-Carboxamide (often 4-oxo): Favors CB2 (Cannabinoid) receptor agonism (e.g., JTE-907 analogs).[3]

References

  • J Med Chem (2007). Discovery of potent and selective adamantane-based small-molecule P2X7 receptor antagonists.[4]

  • PMC (2023). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists.[2][5]

  • J Med Chem (2024). N-Adamantyl-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as Fluorescent Probes to Detect Microglia Activation through the Imaging of Cannabinoid Receptor Subtype 2 (CB2R).

  • PMC (2014). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides.

  • Bioorg Med Chem Lett (2019). Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists.[1]

Sources

Quinoline-2-Carboxamide Derivatives: A Technical Guide to Pharmacological Activity and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationships (SAR), Mechanisms of Action, and Validated Experimental Methodologies

Executive Summary

As a Senior Application Scientist, I have observed the evolution of privileged scaffolds in drug discovery, and the quinoline nucleus consistently remains at the forefront of rational drug design. Specifically, quinoline-2-carboxamide derivatives have emerged as highly versatile pharmacophores. By modifying the substituents around the quinoline centroid and leveraging the hydrogen-bonding capacity of the 2-carboxamide moiety, researchers can precisely tune these molecules to target diverse biological pathways.

This technical guide synthesizes current field-proven insights into the biological activity of quinoline-2-carboxamides, detailing their mechanisms as metalloenzyme inhibitors, epigenetic modulators, and neuroimaging agents. Furthermore, it provides self-validating experimental protocols to ensure high-fidelity synthesis and biological evaluation.

Mechanistic Profiling of Quinoline-2-Carboxamides

The biological efficacy of quinoline-2-carboxamides is dictated by their ability to act as robust structural anchors within enzyme active sites while projecting functional groups to interact with specific amino acid residues.

Metalloenzyme Targeting: Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are ubiquitous metalloenzymes critical for pH homeostasis. Utilizing the "tail approach," researchers have designed 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides. The causality behind this design is elegant: the primary sulfonamide group acts as a zinc-binding group (ZBG), coordinating directly with the active site zinc ion in a deprotonated state. Meanwhile, the lipophilic quinoline core and the variable 8-O-alkyl/benzyl tail interact with the hydrophobic and hydrophilic halves of the enzyme's active site cleft. This dual-interaction mechanism confers high isoform selectivity, particularly against the cytosolic hCA I and hCA II isoforms[1].

Epigenetic & Kinase Dual-Targeting: HDAC and c-Met

Tumor progression often relies on redundant survival pathways, rendering single-target therapies vulnerable to acquired resistance. To combat this, quinoline-2-carboxamides have been utilized as linkers to merge a c-Met kinase inhibitor pharmacophore with an HDAC-targeting ZBG.

  • The Mechanism: The inhibition of Histone Deacetylase (HDAC) prevents the deacetylation of histones, leading to chromatin relaxation and the transcription of tumor suppressor genes. Simultaneously, inhibiting c-Met blocks critical oncogenic signaling cascades.

  • The Result: Compounds in this class exhibit nanomolar inhibition of HDAC1 (surpassing the clinical standard, Vorinostat) and c-Met, inducing apoptosis while demonstrating low toxicity against normal endothelial cells[2].

MoA Q Quinoline-2-carboxamide Bifunctional Inhibitor HDAC HDAC Enzymes (Epigenetic Modulation) Q->HDAC Inhibits CMET c-Met Kinase (Signaling Cascade) Q->CMET Inhibits Prolif Tumor Proliferation & Angiogenesis Q->Prolif Blocks Histone Histone Acetylation (Chromatin Relaxation) HDAC->Histone Prevents Deacetylation CMET->Prolif Drives Apo Apoptosis & Cell Cycle Arrest Histone->Apo Promotes

Dual inhibition of HDAC and c-Met by quinoline-2-carboxamides inducing apoptosis.

Anti-Tubercular Activity: MmpL3 Inhibition

N-cycloalkyl quinoline-2-carboxamides have demonstrated potent efficacy against Mycobacterium tuberculosis (M. tb), including multidrug-resistant (MDR) strains. The primary target is the Mycobacterial membrane protein Large 3 (MmpL3), a transporter essential for the export of trehalose monomycolate to the bacterial cell wall. SAR studies reveal that increasing the bulkiness and lipophilicity of the cycloalkyl group on the amide nitrogen (e.g., cyclooctyl) directly correlates with increased anti-TB activity, provided that the compound does not precipitate in the biological test media[3].

Neuroinflammation Biomarker Targeting: TSPO PET Imaging

The translocator protein (TSPO) is a critical biomarker for macrophage-driven inflammation. Quinoline-2-carboxamides, notably [18F]LW223, have been engineered as Positron Emission Tomography (PET) radiotracers. The R-enantiomer of LW223 is particularly valuable because it binds TSPO independently of the rs6971 human polymorphism—a common genetic variation that severely limits the clinical utility of older generation radiotracers[4].

Quantitative Efficacy Data

To facilitate rapid comparison, the following table summarizes the quantitative biological activity of key quinoline-2-carboxamide derivatives across various therapeutic targets.

Compound Class / Specific DerivativePrimary Biological TargetEfficacy Metric (IC50 / MIC / Ki)Cellular Toxicity / SelectivityRef
Compound 5h (8-O-alkyl-N-(4-sulfamoylphenyl) derivative)hCA I / hCA II (Carbonic Anhydrase)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(hCA I) = 61.9 nM

(hCA II) = 33.0 nM
High selectivity over hCA IX[1]
Compound 21g (8-substituted derivative)HDAC1 (Epigenetic)

= 0.050 µM
Low toxicity in HUVEC cells (>50 µM)
Compound 14x (c-Met/HDAC bifunctional)HDAC1 / c-Met Kinasengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(HDAC1) = 18.49 nM

(c-Met) = 5.40 nM
Potent anti-proliferative activity
Compound 13a (N-cyclooctyl derivative)MmpL3 (M. tuberculosis)MIC = 56.66 µMActive against MDR/XDR strains[3]
[18F]LW223 (R-enantiomer)TSPO (Inflammation Biomarker)High Affinity (

in low nM)
Independent of rs6971 polymorphism[4]

Validated Experimental Protocols

A robust drug development pipeline requires self-validating experimental systems. Below are the standard operating procedures for the synthesis and biological evaluation of these derivatives, complete with internal quality control checkpoints.

Protocol 1: Synthesis of 8-Substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides

Causality Focus: The use of HATU as a coupling reagent is critical here. It rapidly forms an active ester intermediate, preventing racemization and ensuring high yields, while DIPEA acts as a non-nucleophilic base to neutralize the system and facilitate nucleophilic attack.

  • Activation: Dissolve 8-hydroxyquinoline-2-carboxylic acid (1.0 eq) in anhydrous DMF (10 mL) at 0 °C. Add HATU (1.5 eq) to the stirred solution. Stir for 1 hour at 0 °C to ensure complete formation of the active ester.

  • Amidation: Introduce sulfanilamide (1.1 eq) and DIPEA (3.0 eq) to the reaction mixture.

  • Propagation: Allow the solution to stir overnight at room temperature under an inert atmosphere (N2 or Argon).

  • Validation Checkpoint 1 (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the emergence of a new, lower-Rf spot confirms successful amide coupling[1].

  • Workup: Quench the reaction by pouring the mixture into crushed ice. Filter the resulting precipitate, wash with cold water, and dry under a vacuum.

  • O-Alkylation (Tail Modification): React the resulting intermediate with the desired alkyl/benzyl halide in the presence of a weak base (e.g., K2CO3) in DMF to yield the final 8-substituted product.

  • Validation Checkpoint 2 (Post-Synthesis): Validate structural integrity and purity (>95%) using High-Resolution Mass Spectrometry (HRMS) and 1H/13C NMR spectroscopy before proceeding to biological assays.

Synthesis Step1 8-Hydroxyquinaldine + SeO2 Step2 8-Hydroxyquinoline-2-carbaldehyde + H2O2 / HCOOH Step1->Step2 Oxidation Step3 8-Hydroxyquinoline-2-carboxylic acid + Amine (HATU, DIPEA) Step2->Step3 Oxidation Step4 8-Hydroxyquinoline-2-carboxamide + Alkyl/Benzyl Halide Step3->Step4 Amide Coupling Step5 8-Substituted Quinoline-2-carboxamide (Final Product) Step4->Step5 O-Alkylation

Step-by-step synthetic workflow for 8-substituted quinoline-2-carboxamide derivatives.

Protocol 2: In Vitro HDAC Inhibition Fluorometric Assay

Causality Focus: This assay relies on the cleavage of a fluorogenic peptide. If the quinoline derivative successfully inhibits HDAC, the peptide remains acetylated and cannot be cleaved by the secondary developer enzyme (trypsin), resulting in low fluorescence.

  • Enzyme Preparation: Prepare human recombinant HDAC1 enzyme in an assay buffer consisting of 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl2.

  • Compound Addition: Add the synthesized quinoline-2-carboxamide derivatives dissolved in DMSO. Crucial: Ensure the final DMSO concentration in the well remains <1% to prevent solvent-induced protein denaturation.

  • Incubation: Add the fluorogenic peptide substrate (e.g., Boc-Lys(Ac)-AMC) and incubate the microplate at 37 °C for 30 minutes.

  • Signal Development: Add a developer solution containing trypsin and Trichostatin A (to immediately halt any further HDAC activity). Trypsin will cleave any deacetylated AMC, releasing a fluorescent signal.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Validation Checkpoint (System Integrity): The assay is only considered valid if the positive control (Vorinostat) yields an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     aligning with established literature (~0.137 µM). Furthermore, hit compounds must be counter-screened against normal human umbilical vein endothelial cells (HUVEC) to ensure the observed activity is target-specific and not a result of broad cytotoxicity.
    

Conclusion

The quinoline-2-carboxamide scaffold is a masterclass in medicinal chemistry versatility. By understanding the spatial requirements of target active sites—whether it is the zinc-cleft of Carbonic Anhydrase, the dual-pockets of HDAC/c-Met, or the transmembrane domains of MmpL3—researchers can systematically synthesize highly potent, selective, and self-validating therapeutic agents.

References

  • Source: nih.
  • Design, Synthesis and Bioactivity Evaluations of 8-Substituted-Quinoline-2-Carboxamide Derivatives as Novel Histone Deacetylase (HDAC)
  • Source: rsc.
  • Source: rsc.

Sources

Engineering Quinaldic Acid Adamantyl Amides: A Technical Guide to Dual-Target Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development pivots toward overcoming multidrug-resistant (MDR) pathogens, the strategic hybridization of distinct pharmacophores has become a cornerstone of modern medicinal chemistry. The conjugation of quinaldic acid (quinoline-2-carboxylic acid) with an adamantyl moiety via an amide linkage represents a highly effective structural marriage.

From my experience as an Application Scientist, this specific scaffold solves a critical challenge: balancing the polar, target-anchoring properties of the quinoline core with the extreme lipophilicity required for membrane penetration. This guide deconstructs the mechanistic rationale, biological efficacy, and validated synthetic workflows for quinaldic acid adamantyl amide derivatives, specifically focusing on their roles as anti-tubercular (MmpL3 inhibitors) [1] and antiviral (M2 proton channel blockers) agents [2].

Pharmacophore Rationale: The Marriage of Lipophilicity and Chelation

The biological versatility of quinaldic acid adamantyl amides stems from the distinct, yet synergistic, roles of their three structural domains. Understanding the causality behind this design is critical for downstream lead optimization.

  • The Quinaldic Acid Core: The electron-deficient quinoline ring system provides a rigid aromatic scaffold capable of π-π stacking, while the heteroatom nitrogen and the adjacent carbonyl oxygen serve as potent hydrogen-bond acceptors or metal chelators.

  • The Adamantyl Cage: Adamantane is a highly symmetrical, bulky, and lipophilic tricyclic hydrocarbon. Its primary function is to drastically increase the ClogP of the molecule, facilitating passive diffusion through the lipid-rich mycolic acid cell wall of Mycobacterium tuberculosis or anchoring the molecule into viral lipid envelopes.

  • The Amide Linkage: Beyond simply tethering the two functional groups, the amide bond restricts rotational degrees of freedom and acts as a critical hydrogen-bond donor (N-H).

Pathway QA Quinaldic Acid Scaffold (H-Bond Acceptor/Donor) AM Amide Linkage (Structural Rigidity) QA->AM Conjugation AD Adamantyl Cage (Lipophilic Anchor) AD->AM Conjugation T_TB Mycobacterium tuberculosis Target: MmpL3 Transporter AM->T_TB Asp645 Binding T_V Influenza A (H5N1/H3N2) Target: M2 Proton Channel AM->T_V Membrane Insertion

Pharmacophore mapping of quinaldic acid adamantyl amides for biological targeting.

Mechanistic Pathways & Biological Efficacy

Antimycobacterial Activity (MmpL3 Inhibition)

The mycobacterial membrane protein large 3 (MmpL3) is an essential transporter responsible for shuttling trehalose monomycolate (TMM) across the plasma membrane. Inhibition of MmpL3 halts cell wall mycolation, leading to rapid bacterial cell death [1].

When quinaldic acid is coupled with 1-adamantylamine, the resulting amide acts as a targeted MmpL3 inhibitor. Crystallographic and homology modeling reveals the causality of this interaction: the amide linker inserts directly into the S4 hydrophilic subsite of MmpL3, where the amide nitrogen forms a critical hydrogen bond with the side chain of Asp645 (distance ≈ 2.54 Å) [1]. Simultaneously, the bulky adamantyl group perfectly occupies the S5 hydrophobic subsite, establishing strong van der Waals contacts that lock the inhibitor in place.

Antiviral Activity (M2 Channel Blockade)

Adamantane derivatives (like amantadine and rimantadine) historically target the M2 proton channel of the Influenza A virus, preventing viral uncoating. However, widespread resistance (e.g., S31N mutation) has rendered these drugs largely obsolete.

Synthesizing quinaldic acid and amino acid derivatives with an adamantane carbocycle restores and enhances antiviral activity against highly pathogenic, rimantadine-resistant strains like Influenza A/H5N1 and H3N2 [2]. The adamantane cage acts as a "membranotropic carrier," dragging the quinaldic acid functional groups directly into the mutated M2 protein channel, effectively plugging the pore and suppressing viral replication [2].

Quantitative Efficacy Data

To provide a clear benchmarking standard, the following table synthesizes the quantitative biological data of these derivatives against their respective targets.

Compound Class / DerivativeTarget PathogenMechanism of ActionKey Efficacy Metric
Quinolone-2-carboxamides (Adamantyl) M. tuberculosis (DS & MDR)MmpL3 Transporter InhibitionMIC: 9.82 – 11.7 μM [1]
4-(adamantyl-1)thiazolyl-2-amides M. tuberculosisCell Wall Synthesis DisruptionHigh in vitro suppression [3]
Adamantyl-quinaldic acid analogs Influenza A (H5N1)M2 Proton Channel BlockadeVirucidal; TCID50 reduction [2]
Adamantyl-amino acid conjugates Influenza A (H3N2)Overcomes Rimantadine ResistanceHigh stability in human plasma [2]

Validated Synthetic Protocol

To ensure reproducibility and scientific integrity, the synthesis of these derivatives must be approached as a self-validating system. The following protocol details the coupling of quinaldic acid with 1-adamantylamine using HBTU, specifically highlighting the chemical causality behind each step.

Protocol S1 1. Activation Quinaldic Acid + HBTU Base: DIPEA S2 2. Amidation + 1-Adamantylamine 12-18h, RT S1->S2 S3 3. Isolation Liquid-Liquid Ext. (EtOAc/NaHCO3) S2->S3 S4 4. Validation 1H/13C NMR & HPLC (Tautomer Check) S3->S4

Step-by-step synthetic workflow and validation for quinaldic acid adamantyl amides.

Step-by-Step Methodology

Step 1: Carboxylic Acid Activation

  • Dissolve 1.0 equivalent of quinaldic acid (or its 4-hydroxy derivative) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Add 1.2 equivalents of HBTU and 2.5 equivalents of DIPEA (N,N-Diisopropylethylamine).

  • Causality: HBTU rapidly converts the carboxylic acid into an active OBt ester. DIPEA is chosen because its steric bulk prevents it from acting as a competing nucleophile, ensuring it functions strictly as a proton scavenger to drive the reaction forward.

Step 2: Nucleophilic Acyl Substitution 3. After 30 minutes of activation, add 1.1 equivalents of 1-adamantylamine to the solution. 4. Stir the reaction mixture at room temperature for 12–18 hours.

  • Causality: The adamantyl cage is exceptionally bulky. This severe steric hindrance slows the kinetics of the nucleophilic attack on the active ester, necessitating an extended reaction time to achieve high yields.

Step 3: Quenching and Liquid-Liquid Extraction 5. Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine.

  • Self-Validation: This extraction sequence is a built-in purification step. The NaHCO₃ wash removes unreacted quinaldic acid and the water-soluble tetramethylurea byproduct generated by HBTU. The HCl wash removes unreacted 1-adamantylamine.

Step 4: Analytical Verification & Tautomerism Check 6. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography if necessary. 7. Perform ¹H-NMR and ¹³C-NMR (in DMSO-d6 or CDCl₃).

  • Self-Validation: The reaction is deemed successful upon the disappearance of the broad carboxylic acid peak (~12.0 ppm) and the emergence of a sharp amide N-H singlet (~8.0–8.5 ppm). Crucially, you must verify the integration of exactly 15 protons corresponding to the adamantyl cage clustered between 1.6 and 2.2 ppm.

  • Expert Insight: If utilizing a 4-hydroxy-quinoline-2-carboxylic acid precursor, use ¹³C-NMR to check for tautomerism. A carbonyl carbon shift near ~170 ppm indicates the compound has predominantly adopted the 4-quinolone tautomeric form [1], which drastically alters its 3D conformation and subsequent target binding affinity.

References

  • Alsayed, S. S. R., et al. "Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents." RSC Advances 10.13 (2020): 7523-7540. Available at:[Link]

  • Deryabin, P. G., et al. "New Carbocyclic Amino Acid Derivatives Inhibit Infection Caused by Highly Pathogenic Influenza A Virus Strain (H5N1)." Bulletin of Experimental Biology and Medicine 161.2 (2016): 284-287. Available at:[Link]

  • Ukrainets, I. V., et al. "4-(adamantyl-1)thiazolyl-2-amides of 1-r-2-oxo-4-hydroxyquinoline-3-carboxylic acids - Potential antituberculosis drugs." Chemistry of Heterocyclic Compounds 38.11 (2002): 1361-1364. Available at:[Link]

A Deep Dive into Quinoline Derivatives as P2X7 Receptor Antagonists: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The P2X7 receptor, an ATP-gated ion channel, stands at a critical intersection of inflammation, neurodegeneration, and oncology. Its activation by high concentrations of extracellular ATP, a hallmark of cellular stress and injury, triggers a cascade of pro-inflammatory events, most notably the maturation and release of IL-1β and IL-18. This central role has positioned the P2X7 receptor as a high-value therapeutic target. Among the diverse chemical scaffolds explored, quinoline derivatives have emerged as a particularly promising class of antagonists, demonstrating high potency and desirable drug-like properties. This in-depth technical guide provides a comprehensive exploration of the P2X7 receptor, the rationale for its therapeutic targeting, and a detailed examination of quinoline-based antagonists. We will delve into their mechanism of action, structure-activity relationships, and provide field-proven experimental workflows for their discovery and characterization, offering a practical perspective for researchers and drug development professionals.

The P2X7 Receptor: A Key Modulator of Inflammation and Disease

The P2X7 receptor is a unique member of the P2X family of ligand-gated ion channels.[1][2] Unlike its counterparts, it requires high concentrations of adenosine 5'-triphosphate (ATP) for activation, a condition typically associated with tissue damage and inflammation.[3][4] This distinct activation profile underscores its role as a sensor of cellular danger.

Mechanism of Action: From Channel to Pore

Upon binding to extracellular ATP, the P2X7 receptor undergoes a conformational change, opening a non-selective cation channel that allows the influx of Na+ and Ca2+ and the efflux of K+.[5][6] This initial channel opening leads to membrane depolarization. A defining characteristic of sustained P2X7 receptor activation is the formation of a large, non-selective pore, permeable to molecules up to 900 Da.[5][7][8]

The formation of this macropore is a critical event that initiates a cascade of downstream signaling pathways, most notably the activation of the NLRP3 inflammasome.[4] This multi-protein complex is responsible for the activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms.[1][9]

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binds Ion_Flux Na+/Ca2+ Influx K+ Efflux P2X7R->Ion_Flux Pore_Formation Macropore Formation P2X7R->Pore_Formation NLRP3_Activation NLRP3 Inflammasome Activation Ion_Flux->NLRP3_Activation K+ Efflux triggers Pore_Formation->NLRP3_Activation Caspase1_Activation Caspase-1 Activation NLRP3_Activation->Caspase1_Activation Cytokine_Processing Pro-IL-1β & Pro-IL-18 Processing Caspase1_Activation->Cytokine_Processing Cytokine_Release Mature IL-1β & IL-18 Release Cytokine_Processing->Cytokine_Release Inflammation Inflammation Cytokine_Release->Inflammation

Figure 1: P2X7 Receptor Signaling Cascade. High concentrations of extracellular ATP activate the P2X7 receptor, leading to ion flux, macropore formation, and subsequent activation of the NLRP3 inflammasome, culminating in the release of mature pro-inflammatory cytokines.

Role in Pathophysiology

The central role of the P2X7 receptor in inflammation implicates it in a wide array of diseases:

  • Neuroinflammatory and Neurodegenerative Diseases: The P2X7 receptor is highly expressed on microglia, the resident immune cells of the central nervous system.[6] Its overactivation contributes to the chronic neuroinflammation observed in conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[6]

  • Chronic Pain: Activation of the P2X7 receptor in glial cells of the spinal cord is a key driver in the development and maintenance of neuropathic and inflammatory pain.[2]

  • Autoimmune Disorders: The receptor's ability to drive the release of potent pro-inflammatory cytokines like IL-1β makes it a significant contributor to the pathology of rheumatoid arthritis and other autoimmune conditions.[10]

  • Oncology: The P2X7 receptor exhibits a dual role in cancer.[5] While high levels of activation can induce cancer cell death, lower levels can promote tumor growth and metastasis.[5]

Quinoline Derivatives: A Promising Class of P2X7 Receptor Antagonists

The therapeutic potential of modulating the P2X7 receptor has spurred significant drug discovery efforts, with quinoline-based compounds emerging as a particularly promising class of antagonists.[11][12]

Structural Features and Structure-Activity Relationships (SAR)

The quinoline scaffold offers a versatile platform for medicinal chemists. Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the quinoline ring can significantly impact potency, selectivity, and pharmacokinetic properties.[13][14] A common structural motif in many potent quinoline-based P2X7 antagonists is a carboxamide linkage, which appears to be crucial for interaction with the receptor.[1][15] For instance, the 6-chloroquinoline-5-carboxamide motif has been extensively explored, leading to the identification of highly potent compounds.[1] Further optimization of substituents on the quinoline ring has led to antagonists with nanomolar potency.[14]

Mechanism of Antagonism

Quinoline derivatives typically function as non-competitive antagonists of the P2X7 receptor. This indicates that they do not directly compete with ATP for its binding site. Instead, they are believed to bind to an allosteric site on the receptor, inducing a conformational change that prevents channel opening and subsequent pore formation, even in the presence of high ATP concentrations. This allosteric mechanism of action can be advantageous in overcoming the high local concentrations of ATP often found at sites of inflammation.

Experimental Workflows for the Discovery and Characterization of Quinoline-Based P2X7 Antagonists

A robust and logical experimental cascade is paramount for the successful identification and development of novel quinoline-based P2X7 receptor antagonists.

Primary Screening: High-Throughput Assays

The initial step in identifying novel antagonists is a high-throughput screen (HTS) of a compound library.

3.1.1. Calcium Influx Assay

  • Principle: This is a widely used HTS method that employs a calcium-sensitive fluorescent dye (e.g., Fura-2/AM) pre-loaded into cells expressing the P2X7 receptor.[16] Agonist-induced activation of the receptor leads to a measurable increase in intracellular calcium, which is detected as an increase in fluorescence. Antagonists inhibit this response.[16]

  • Causality: This assay provides a direct and rapid readout of the initial channel opening, making it well-suited for automated HTS.

3.1.2. Ethidium Bromide Uptake Assay

  • Principle: This assay measures the formation of the large pore, a hallmark of P2X7 receptor activation. Ethidium bromide, a fluorescent dye that is normally membrane-impermeant, can enter the cell through the P2X7 pore and intercalate with DNA, leading to a significant increase in fluorescence.[16][17] Antagonists block this dye uptake.

  • Causality: This assay directly assesses a key functional consequence of sustained P2X7 activation and is often used to confirm hits from primary screens.

HTS_Workflow Compound_Library Quinoline Derivative Library Primary_Screen Primary HTS (e.g., Calcium Influx Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Assay Secondary Assay (e.g., Ethidium Bromide Uptake) Dose_Response->Secondary_Assay Confirmed_Hits Confirmed Hits for Further Characterization Secondary_Assay->Confirmed_Hits

Figure 2: High-Throughput Screening Workflow. A streamlined process for identifying and confirming potent quinoline-based P2X7 receptor antagonists from a large chemical library.

Secondary Assays: Delving into Functional Activity

Following the identification and confirmation of initial hits, a series of secondary assays are crucial for a more in-depth characterization of their pharmacological profile.

3.2.1. IL-1β Release Assay

  • Principle: This is a highly physiologically relevant functional assay. It typically involves the use of human monocytic cell lines (e.g., THP-1) or primary immune cells that are first primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.[14][16] Subsequent activation of the P2X7 receptor with an agonist triggers the release of mature IL-1β, which is then quantified by ELISA.[14][16] Potent antagonists will inhibit this release.[14]

  • Causality: This assay provides a direct measure of the antagonist's ability to block a key downstream inflammatory consequence of P2X7 receptor activation in a relevant cellular context.

Table 1: Key In Vitro Assays for Characterization of P2X7 Antagonists

AssayPrincipleKey Parameter MeasuredPurpose
Calcium Influx Measures agonist-induced increase in intracellular Ca2+ using a fluorescent dye.Fluorescence IntensityPrimary HTS, Potency (IC50)
Ethidium Bromide Uptake Measures the uptake of a fluorescent dye through the P2X7 pore.Fluorescence IntensityMechanism of Action, Potency (IC50)
IL-1β Release Quantifies secreted IL-1β from LPS-primed immune cells following P2X7 activation.IL-1β Concentration (ELISA)Functional Efficacy, Physiological Relevance
Detailed Experimental Protocol: IL-1β Release from Differentiated THP-1 Cells

This protocol provides a self-validating system for assessing the inhibitory activity of a quinoline-based P2X7 antagonist.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP)

  • Test quinoline antagonist

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

Methodology:

  • Cell Differentiation: Seed THP-1 cells in a 96-well plate and differentiate into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 48-72 hours.

    • Causality: Differentiation is essential for upregulating the expression of P2X7 receptors and components of the inflammasome machinery.

  • LPS Priming: Replace the medium with fresh serum-free medium containing LPS (e.g., 1 µg/mL) and incubate for 3-4 hours.

    • Causality: LPS priming provides the first signal for inflammasome activation by inducing the transcription of pro-IL-1β.

  • Antagonist Pre-incubation: Wash the cells and pre-incubate with various concentrations of the quinoline antagonist for 30-60 minutes.

  • P2X7 Activation: Add a submaximal concentration of BzATP (e.g., EC80) to all wells (except the negative control) and incubate for 30-60 minutes.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell supernatants.

  • IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of IL-1β release for each antagonist concentration and determine the IC50 value.

Self-Validating Controls:

  • Negative Control: Cells treated with LPS only (no BzATP) to ensure minimal baseline IL-1β release.

  • Positive Control: Cells treated with LPS and BzATP (no antagonist) to establish the maximum P2X7-mediated IL-1β release.

  • Vehicle Control: Cells treated with the same concentration of the solvent used for the antagonist to account for any vehicle effects.

Concluding Remarks and Future Directions

Quinoline derivatives have firmly established themselves as a leading class of P2X7 receptor antagonists. Their chemical tractability and demonstrated potency make them highly attractive candidates for further development. While several P2X7 antagonists have entered clinical trials for various inflammatory and neurological conditions, none have yet received regulatory approval.[18][19][20] The brain-penetrant P2X7 antagonist JNJ-54175446 has undergone evaluation for major depressive disorder.[21][22]

Future research will undoubtedly focus on optimizing the pharmacokinetic and pharmacodynamic properties of quinoline-based antagonists to enhance their efficacy and safety profiles. A deeper understanding of the structural biology of the P2X7 receptor will further aid in the rational design of next-generation antagonists with improved selectivity and potency. The robust experimental workflows detailed in this guide provide a solid foundation for the discovery and characterization of these promising therapeutic agents, which hold the potential to address significant unmet medical needs in a wide range of debilitating diseases.

References

  • The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applic
  • Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists. (2025, August 5).
  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (2023, September 1). PMC.
  • The P2X7 Receptor in Inflammatory Diseases: Angel or Demon? (2018, February 5). Frontiers in Pharmacology.
  • Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists. (2019, July 1). Bioorganic & Medicinal Chemistry Letters.
  • Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor. (2020, December 1). PMC.
  • Role and therapeutic targets of P2X7 receptors in neurodegener
  • The Role of the P2X7 Receptor in Infectious Diseases. (2011, November 10).
  • P2X7 receptor in skin biology and diseases. (2016, May 2). Baishideng Publishing Group.
  • P2X7R Inhibitors. (2020, October 28).
  • Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists. (2023, September 1). PubMed.
  • Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications. (n.d.). Frontiers in Pharmacology.
  • Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. (2018, May 10). PubMed.
  • Identification of novel P2X7R antagonists by using structure-based virtual screening and cell-based assays. (2021, July 15). PubMed.
  • The P2X7 Receptor: Central Hub of Brain Diseases. (2020, July 31). PMC.
  • Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists. (n.d.). University of Bari Aldo Moro.
  • Physiological and pathological functions of P2X7 receptor in the spinal cord. (2010, October 28). PMC.
  • A potential therapeutic role for P2X7 receptor (P2X7R)
  • The discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists. (2016, October 1). PubMed.
  • Antidepressant Trial With P2X7 Antagonist JNJ-54175446. (2019, October 4). ClinicalTrials.gov.
  • From lead to clinic: A review of the structural design of P2X7R antagonists. (2023, January 1). OUCI.
  • Synthesis and structure-activity relationships of novel, substituted 5,6-dihydrodibenzo[a,g]quinolizinium P2X7 antagonists. (2009, February 1). PubMed.
  • An Improved Method for P2X7R Antagonist Screening. (2015, May 19). PMC.
  • Trial evaluates purine P2X7 receptor antagonist JNJ-54175446 in patients with major depressive disorder. (2023, July 31). Medical News.
  • An Improved Method for P2X7R Antagonist Screening. (2015, May 19). Semantic Scholar.
  • An Improved Method for P2X7R Antagonist Screening. (2015, May 19). PLOS One.
  • P2X7-IN-2 as a selective P2X7 receptor antagonist. (n.d.). Benchchem.
  • Synthesis and initial preclinical evaluation of the P2X7 receptor antagonist [¹¹C]A-740003 as a novel tracer of neuroinflamm
  • P2X7 Receptor Antagonist Reduces Fibrosis and Inflammation in a Mouse Model of Alpha-Sarcoglycan Muscular Dystrophy. (2022, January 13). MDPI.

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Methodological & Application

Synthesis of N-(1-adamantyl)quinoline-2-carboxamide from quinaldic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming Steric Hindrance in the Synthesis of N-(1-adamantyl)quinoline-2-carboxamide

Executive Summary & Mechanistic Rationale

The synthesis of N-(1-adamantyl)quinoline-2-carboxamide represents a classic challenge in medicinal chemistry: coupling a highly sterically hindered, lipophilic amine (1-adamantylamine) with a heterocyclic carboxylic acid (quinaldic acid). While standard carbodiimide-based coupling reagents (e.g., EDC, DCC) often suffer from sluggish kinetics and low yields when confronted with the bulky adamantyl moiety, the use of uronium-based coupling agents—specifically HATU—provides a robust, high-yielding alternative[1].

The Causality of Reagent Selection: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected over its benzotriazole analog (HBTU) due to the presence of a nitrogen atom at the 7-position of the leaving group (HOAt). This nitrogen provides critical anchimeric assistance (a neighboring group effect) via hydrogen bonding with the incoming amine, effectively guiding the bulky 1-adamantylamine to the electrophilic carbonyl carbon[2]. Furthermore, performing a pre-activation step prevents the competitive guanidinylation of the primary amine, a common side reaction when bulky amines are exposed directly to uronium salts[1].

Mechanism R1 Quinaldic Acid I1 Quinaldate Anion R1->I1 DIPEA (Deprotonation) I2 OAt Active Ester I1->I2 + HATU (- Tetramethylurea) H1 HATU Reagent P1 Target Amide I2->P1 + Bulky Amine (- HOAt) A1 1-Adamantylamine A1->P1 Nucleophilic Attack

Fig 1: Mechanistic pathway of HATU activation overcoming the steric hindrance of 1-adamantylamine.

Quantitative Strategy Matrix

To provide a comprehensive view for drug development professionals scaling this synthesis, the following table summarizes the quantitative parameters comparing the discovery-scale HATU method[3] against a traditional acid chloride scale-up approach.

ParameterHATU-Mediated Coupling (Discovery)Acid Chloride Method (Scale-up)
Primary Reagents HATU, DIPEA, Anhydrous DMF(COCl)₂, cat. DMF, DCM, Et₃N
Activation Time 20 – 30 minutes2 – 4 hours
Coupling Time 6 – 12 hours12 – 18 hours
Expected Yield 85% – 95%75% – 85%
Impurity Profile HOAt, TetramethylureaQuinaldic acid dimer, HCl salts
Key Advantage High efficiency for bulky aminesCost-effective, avoids HOAt byproduct

Self-Validating Experimental Protocol: HATU-Mediated Coupling

This protocol is designed as a self-validating system. By integrating in-process analytical checkpoints, the scientist can confirm the success of each mechanistic step before proceeding, eliminating downstream failures.

Reagent Stoichiometry (1.0 mmol scale):

  • Quinaldic acid: 173 mg (1.0 equiv, 1.0 mmol)

  • HATU: 456 mg (1.2 equiv, 1.2 mmol)

  • 1-Adamantylamine: 166 mg (1.1 equiv, 1.1 mmol)

  • DIPEA (N,N-Diisopropylethylamine): 522 µL (3.0 equiv, 3.0 mmol)

  • Anhydrous DMF: 5.0 mL (0.2 M concentration)

Phase 1: Pre-Activation
  • Dissolution: Charge a flame-dried, argon-purged 25 mL round-bottom flask with quinaldic acid (173 mg) and anhydrous DMF (5.0 mL).

  • Base Addition: Add DIPEA (522 µL) dropwise via syringe. Stir for 5 minutes at room temperature (20 °C) to ensure complete deprotonation.

  • Activation: Add HATU (456 mg) in one portion. The reaction mixture will typically transition from colorless to a distinct yellow/orange hue as the OAt active ester forms[2]. Stir for 20 minutes.

    • Validation Checkpoint 1 (TLC): Remove a 5 µL aliquot and quench it in 100 µL of methanol. Spot on a silica TLC plate (Eluent: 1:1 Hexanes/EtOAc). The quinaldic acid spot (UV active, baseline) should be completely consumed, replaced by a higher Rf spot corresponding to the methyl ester (formed by the MeOH quench of the active ester). Do not proceed until activation is complete.

Phase 2: Nucleophilic Coupling
  • Amine Addition: Add 1-adamantylamine (166 mg) to the activated mixture in one portion.

  • Reaction: Stir the mixture at room temperature for 6 hours.

    • Causality Note: The reaction is kept at room temperature rather than heated. Heating HATU-mediated reactions can accelerate the degradation of the active ester into unreactive tetramethyluronium byproducts. The anchimeric assistance of HOAt is sufficient to drive the reaction at 20 °C[3].

    • Validation Checkpoint 2 (LC-MS/TLC): Monitor the disappearance of the active ester. The target amide will appear as a highly lipophilic, UV-active spot (Rf ~0.6 in 1:1 Hexanes/EtOAc).

Phase 3: Quench and Selective Extraction
  • Dilution: Dilute the crude mixture with Ethyl Acetate (30 mL).

  • Acid Wash: Transfer to a separatory funnel and wash with saturated aqueous NH₄Cl (2 × 20 mL).

    • Causality Note: This mildly acidic wash protonates and removes excess DIPEA and any unreacted 1-adamantylamine without hydrolyzing the newly formed, sterically protected amide bond.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 20 mL).

    • Validation Checkpoint 3 (UV Check): HOAt is highly UV-active and water-soluble at basic pH. Check the final NaHCO₃ aqueous wash under a UV lamp (254 nm). If it fluoresces strongly, repeat the base wash until the aqueous layer is UV-inactive, ensuring complete removal of HOAt.

  • Brine Wash: Wash with brine (20 mL) to remove residual DMF.

Phase 4: Isolation
  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford pure N-(1-adamantyl)quinoline-2-carboxamide as a white solid.

Workflow A Quinaldic Acid + HATU B Active Ester Intermediate A->B DMF, 20 min, RT D Crude Amide Mixture B->D Add C, 6 h, RT C 1-Adamantylamine + DIPEA E Aqueous Workup (Acid/Base Wash) D->E Quench with NH4Cl F Pure N-(1-adamantyl) quinoline-2-carboxamide E->F Flash Chromatography

Fig 2: Step-by-step workflow for the HATU-mediated synthesis of the target adamantyl amide.

References

  • [2] Selective Chlorination of Iminosydnones for Fast Release of Amide, Urea and Sulfonamide-Containing Drugs - Royal Society of Chemistry (RSC). 2

  • [3] Cyrene as a Bio-based Solvent for HATU mediated Amide Coupling - Royal Society of Chemistry (RSC). 3

  • [1] Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib, and Their Inhibition on Downstream BCR-ABL Signaling - MDPI Pharmaceuticals.1

Sources

Amide coupling protocol for quinoline-2-carboxylic acid and 1-adamantylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Amide Coupling of Quinoline-2-Carboxylic Acid and 1-Adamantylamine

Executive Summary & The Synthetic Challenge

The formation of an amide bond between quinoline-2-carboxylic acid (quinaldic acid) and 1-adamantylamine presents a unique intersection of steric and electronic challenges. While standard amide couplings with less hindered amines (e.g., anilines) proceed smoothly using traditional carbodiimides like EDC[1], introducing the 1-adamantyl moiety drastically alters the reaction kinetics.

As an application scientist, I frequently observe that classical coupling and activating agents generally fail or provide unacceptably low yields when applied to highly sterically hindered amines[2]. The bulky, tricyclic aliphatic cage of 1-adamantylamine physically shields the nucleophilic nitrogen, drastically retarding its attack on standard electrophilic carbonyls. Furthermore, the nitrogen atom at the 1-position of the quinoline ring can participate in intramolecular interactions that modulate the electrophilicity of the activated acid. To overcome this, the coupling protocol must rely on highly reactive intermediates that either bypass the steric barrier through extreme electrophilicity or utilize transition-state pre-organization.

Mechanistic Insights & Causality (E-E-A-T)

To design a self-validating and robust protocol, we must move beyond empirical reagent screening and understand the causality of the activation step.

  • Why EDC/HOBt Fails: The standard EDC/HOBt protocol generates an OBt (benzotriazole) active ester. Because the aminolysis step with 1-adamantylamine is kinetically slow, competing side reactions—such as the hydrolysis of the active ester back to the carboxylic acid or the irreversible rearrangement of the O-acylisourea intermediate into an inactive N-acylurea—dominate the reaction pathway.

  • The HATU Advantage (Anchimeric Assistance): HATU generates an OAt (7-azabenzotriazole) active ester. The critical structural difference is the nitrogen atom at the 7-position of the triazole ring. This nitrogen provides anchimeric assistance (neighboring group participation) by hydrogen-bonding with the incoming amine. This interaction pre-organizes the transition state, effectively "pulling" the sterically hindered 1-adamantylamine into the electrophilic center and accelerating the coupling to synthetically useful yields[2][3].

  • The Acyl Chloride Route (Brute Force Electrophilicity): When transition-state pre-organization is insufficient, converting the carboxylic acid to an acyl chloride using oxalyl chloride and catalytic DMF provides a highly electrophilic species that forces the aminolysis forward, albeit under harsher conditions.

Workflow & Pathway Visualization

AmideCoupling Start Quinoline-2-carboxylic acid + 1-Adamantylamine RouteA Method A: HATU / DIPEA (Anchimeric Assistance) Start->RouteA RouteB Method B: Oxalyl Chloride (High Electrophilicity) Start->RouteB IntA OAt Active Ester Intermediate RouteA->IntA IntB Quinoline-2-carbonyl Chloride RouteB->IntB Product N-(1-Adamantyl)quinoline-2-carboxamide (Target Amide) IntA->Product IntB->Product

Reaction pathways for sterically hindered amide coupling.

Quantitative Data: Coupling Strategy Comparison

To guide experimental design, the following table summarizes the expected performance of various coupling strategies for this specific substrate pair, based on steric hindrance principles and literature precedents for challenging amides[4][5].

Coupling StrategyReagentsActivation IntermediateExpected YieldReaction TimeMechanistic Notes
Carbodiimide EDC, HOBt, DIPEAOBt Active Ester< 30%24 - 48 hProne to N-acylurea byproduct formation due to slow aminolysis.
Uronium/Aminium HATU, DIPEAOAt Active Ester75 - 90%12 - 18 hAnchimeric assistance accelerates coupling; gold standard for bulky amines.
Acyl Halide Oxalyl Chloride, DMFAcyl Chloride80 - 95%4 - 6 hHighly exothermic; requires strictly anhydrous conditions.
Phosphonium PyBOP, DIPEAOBt Active Ester40 - 50%24 hModerate yields; easier workup than EDC but lacks the reactivity of HATU.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (Recommended for Mild Conditions)

This protocol is optimized to maximize the formation of the OAt active ester prior to the introduction of the sterically hindered amine.

Reagents & Stoichiometry:

  • Quinoline-2-carboxylic acid: 1.0 equiv (1.0 mmol, 173.2 mg)

  • 1-Adamantylamine: 1.1 equiv (1.1 mmol, 166.4 mg)

  • HATU: 1.2 equiv (1.2 mmol, 456.3 mg)

  • N,N-Diisopropylethylamine (DIPEA): 3.0 equiv (3.0 mmol, ~520 µL)

  • Anhydrous N,N-Dimethylformamide (DMF): 5.0 mL

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve quinoline-2-carboxylic acid and HATU in 4.0 mL of anhydrous DMF under a nitrogen atmosphere.

  • Base Addition: Add DIPEA dropwise to the stirring solution. The mixture will typically transition to a deep yellow or orange color, indicating the formation of the OAt active ester. Stir at room temperature for exactly 20 minutes. Critical Insight: Do not exceed 30 minutes of pre-activation, as uronium-based reagents can lead to guanidinylation of the amine if the active ester degrades.

  • Amine Introduction: Dissolve 1-adamantylamine in the remaining 1.0 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture.

  • Coupling: Allow the reaction to stir at room temperature for 12–18 hours. Monitor the consumption of the active ester via LC-MS.

  • Quench & Extraction: Dilute the reaction mixture with 15 mL of water to quench unreacted active species. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Washing & Isolation: Wash the combined organic layers sequentially with 1M aqueous HCl (15 mL) to remove unreacted amine and DIPEA, saturated aqueous NaHCO₃ (15 mL) to remove unreacted carboxylic acid, and brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure N-(1-adamantyl)quinoline-2-carboxamide.

Protocol B: Acyl Chloride-Mediated Coupling (Alternative for Maximum Yield)

Use this protocol if Protocol A yields incomplete conversion, as the acyl chloride bypasses the need for transition-state pre-organization.

Step-by-Step Methodology:

  • Acyl Chloride Formation: Suspend quinoline-2-carboxylic acid (1.0 mmol) in 5.0 mL of anhydrous Dichloromethane (DCM) at 0 °C under nitrogen. Add 2 drops of anhydrous DMF (catalyst).

  • Oxalyl Chloride Addition: Slowly add oxalyl chloride (1.5 mmol, ~130 µL) dropwise. Caution: Vigorous gas evolution (CO and CO₂) will occur. Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours until gas evolution ceases.

  • Concentration: Concentrate the mixture under reduced pressure to remove solvent and excess oxalyl chloride. Redissolve the highly moisture-sensitive quinoline-2-carbonyl chloride in 3.0 mL of fresh anhydrous DCM and cool to 0 °C.

  • Amine Addition: In a separate vial, dissolve 1-adamantylamine (1.1 mmol) and Triethylamine (2.5 mmol) in 2.0 mL of DCM. Add this solution dropwise to the acyl chloride at 0 °C.

  • Coupling & Workup: Warm to room temperature and stir for 4 hours. Dilute with DCM, wash with 1M HCl, sat. NaHCO₃, and brine. Dry and concentrate to yield the product.

Analytical Characterization & Troubleshooting

  • LC-MS Analysis: The target molecule (N-(1-adamantyl)quinoline-2-carboxamide, C₂₀H₂₂N₂O) has an exact mass of 306.17. Expect a prominent [M+H]⁺ peak at m/z 307.2 in positive electrospray ionization (ESI+).

  • NMR Signatures: In ¹H NMR (CDCl₃), the adamantyl protons will appear as a characteristic highly structured multiplet integration of 15H between 1.70 and 2.20 ppm. The amide N-H proton typically appears as a broad singlet around 7.8–8.2 ppm, shifted downfield due to the adjacent heteroaromatic system.

References

  • Mampuys, P., Ruijter, E., Orru, R. V. A., & Maes, B. U. W. (2018). "Synthesis of Secondary Amides from Thiocarbamates." Organic Letters, 20(14), 4235-4239. URL:[Link]

  • Ojeda-Porras, A., & Gamba-Sánchez, D. (2016). "Recent Developments in Amide Synthesis Using Nonactivated Starting Materials." Journal of Organic Chemistry. Semantic Scholar. URL: [Link]

Sources

Application Note & Protocol: Characterizing the Solubility of N-(1-adamantyl)quinoline-2-carboxamide in DMSO and Methanol for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: N-(1-adamantyl)quinoline-2-carboxamide is a molecule of interest for researchers due to its rigid quinoline scaffold and bulky, lipophilic adamantyl group. Accurate solubility data is fundamental for the design and execution of reliable in vitro and in vivo studies, yet such data for this specific compound is not readily available in public literature. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of N-(1-adamantyl)quinoline-2-carboxamide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We present detailed protocols for solubility determination using the gold-standard shake-flask method, best practices for solution preparation, and the scientific rationale behind these experimental choices.

Part 1: Physicochemical Profile and Solubility Prediction

The molecular structure of N-(1-adamantyl)quinoline-2-carboxamide is the primary determinant of its solubility characteristics. The structure consists of a planar, aromatic quinoline ring system and a three-dimensional, highly saturated adamantyl cage.

  • Quinoline Core: The quinoline portion is a heterocyclic aromatic ring. The nitrogen atom provides a lone pair of electrons, making the molecule weakly basic.[1][2] This aromatic system contributes to van der Waals interactions and potential π-π stacking.

  • Adamantyl Group: The adamantane cage is a large, non-polar, and highly lipophilic moiety. Its rigid, bulky structure significantly increases the molecule's hydrophobicity and is a common feature in medicinal chemistry to enhance binding to hydrophobic pockets in protein targets.[3]

  • Carboxamide Linker: The amide group (-C(O)NH-) provides a hydrogen bond donor (N-H) and acceptor (C=O), allowing for specific interactions with solvents.

Solvent Properties and Predicted Solubility:

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent. It is a powerful hydrogen bond acceptor but lacks a donor proton. Its high polarity and ability to disrupt solute-solute interactions make it an excellent solvent for a wide range of organic compounds, including many that are poorly soluble in water.[4][5]

    • Prediction: Due to the large, lipophilic nature of N-(1-adamantyl)quinoline-2-carboxamide, it is predicted to have high solubility in DMSO. DMSO can effectively solvate both the polar amide linker and the non-polar regions of the molecule.

  • Methanol (MeOH): A polar protic solvent. It can act as both a hydrogen bond donor and acceptor. While it is a good solvent for many organic molecules, its strong hydrogen-bonding network can make it less effective at solvating large, highly non-polar solutes compared to DMSO.

    • Prediction: Solubility in methanol is predicted to be moderate to low . While the amide linker can interact favorably with methanol, the large adamantyl group will likely disrupt methanol's hydrogen-bonding network, making solvation less energetically favorable than in DMSO.

Part 2: Application Note on Solution Preparation and Handling

Accurate preparation of stock and working solutions is critical for experimental reproducibility. Given the predicted high lipophilicity, DMSO is the recommended solvent for preparing high-concentration stock solutions.

Best Practices for Preparing DMSO Stock Solutions:

  • Use High-Quality Solvent: Always use anhydrous or low-water content DMSO (stored with desiccant) to prevent compound precipitation, as some compounds are significantly less soluble in DMSO containing even small amounts of water.[6]

  • Accurate Weighing: Use a calibrated analytical balance to weigh a precise amount of N-(1-adamantyl)quinoline-2-carboxamide powder.

  • Stepwise Dissolution: Add the solvent to the solid in a stepwise manner. For example, to prepare a 10 mM solution, add approximately 80% of the final required volume of DMSO to the vial containing the compound.

  • Ensure Complete Dissolution: Cap the vial tightly and mix thoroughly using a vortex mixer. If dissolution is slow, sonication in a water bath for 5-10 minutes can be applied. Gentle warming (not to exceed 40°C) may also be used but should be done with caution.[6]

  • Visual Confirmation: Visually inspect the solution against a light source to ensure no solid particulates remain. The solution should be completely clear.

  • Dilution for Assays: When preparing working solutions for aqueous biological assays, perform dilutions in a stepwise manner.[7] Rapidly diluting a high-concentration DMSO stock into an aqueous buffer can cause the compound to precipitate.[8] Remember that the final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid cellular toxicity.[7][9]

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]

Part 3: Protocol for Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility values, an experimental determination is necessary. The Shake-Flask Method is considered the gold standard for measuring thermodynamic (or equilibrium) solubility, which represents the true saturation point of a compound in a solvent at a given temperature.[10]

Objective: To determine the maximum concentration of N-(1-adamantyl)quinoline-2-carboxamide that can be dissolved in DMSO and methanol at a controlled temperature (e.g., 25°C) under equilibrium conditions.

Materials:

  • N-(1-adamantyl)quinoline-2-carboxamide (solid powder)

  • Anhydrous DMSO

  • ACS grade or higher Methanol

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Analytical balance

  • Benchtop centrifuge

  • 0.22 µm PTFE syringe filters and syringes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes for dilutions

Protocol Steps:

  • Compound Addition:

    • Label two separate glass vials for each solvent (DMSO and Methanol).

    • Add an excess amount of solid N-(1-adamantyl)quinoline-2-carboxamide to each vial. An excess is critical to ensure a saturated solution is formed. A visual excess of solid (a small layer of powder at the bottom) should be present after adding the solvent. A starting point could be ~5-10 mg of compound.

  • Solvent Addition:

    • Accurately pipette a precise volume (e.g., 1.0 mL) of the respective solvent (DMSO or Methanol) into each vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a rotator set to a constant, moderate speed.

    • Incubate at a controlled temperature (e.g., 25°C) for 24 hours . This extended incubation is crucial to ensure the system reaches thermodynamic equilibrium.[10][11]

  • Phase Separation (Crucial Step):

    • After 24 hours, remove the vials and let them stand vertically for 30 minutes to allow larger particles to settle.

    • To remove all undissolved solid, either:

      • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes. Carefully collect the supernatant without disturbing the solid pellet.

      • Filtration (Recommended): Withdraw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean, labeled vial. Discard the first few drops of filtrate to saturate the filter membrane. This method is highly effective at removing fine particulates.

  • Quantification:

    • Preparation of Calibration Curve: Prepare a series of known concentrations of N-(1-adamantyl)quinoline-2-carboxamide in the relevant solvent. This is typically done by creating a high-concentration stock and performing serial dilutions.

    • Sample Dilution: Accurately perform a large dilution of the clear, saturated supernatant from Step 4 into the concentration range of your calibration curve. A 1:100 or 1:1000 dilution is common, depending on the expected solubility.

    • Analysis: Analyze the standards and the diluted sample using HPLC-UV or UV-Vis spectrophotometry. The quinoline ring provides a strong UV chromophore suitable for detection.

    • Calculation: Using the calibration curve, determine the concentration of the diluted sample. Multiply this value by the dilution factor to calculate the final solubility of the saturated supernatant. Perform the experiment in triplicate for statistical validity.

Part 4: Data Presentation

The experimentally determined results should be recorded in a clear and concise format.

Table 1: Experimentally Determined Thermodynamic Solubility of N-(1-adamantyl)quinoline-2-carboxamide

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
DMSO25[Experimental Value][Calculated Value]
Methanol25[Experimental Value][Calculated Value]

Note: The molecular weight of N-(1-adamantyl)quinoline-2-carboxamide is required to convert mg/mL to mM.

Part 5: Visualization of Experimental Workflow

The following diagram illustrates the key steps of the Shake-Flask method for determining thermodynamic solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification (HPLC-UV) A Add Excess Solid (e.g., 5-10 mg) B Add Precise Volume of Solvent (1.0 mL) A->B To glass vial C Seal Vials & Agitate (Orbital Shaker) B->C D Incubate 24 hours at Constant Temp (25°C) C->D E Centrifuge (10,000 x g) OR Syringe Filter (0.22 µm) D->E F Collect Clear Supernatant (Saturated Solution) E->F H Perform Large, Precise Dilution of Supernatant F->H G Prepare Calibration Curve I Analyze Samples & Standards G->I H->I J Calculate Solubility (Concentration x Dilution Factor) I->J

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Conclusion

For novel or poorly characterized compounds like N-(1-adamantyl)quinoline-2-carboxamide, experimental determination of solubility is not merely a preliminary step but a foundational requirement for robust scientific inquiry. Relying on qualitative assessments can lead to significant errors in downstream applications, such as underestimation of biological potency due to compound precipitation in assays.[8] The protocols and best practices outlined in this guide provide a reliable framework for obtaining accurate thermodynamic solubility data in DMSO and methanol, thereby ensuring the integrity and reproducibility of future research and development efforts.

References

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Accessed March 2026.
  • Biointerface Research in Applied Chemistry.
  • PCBiS. Thermodynamic solubility. Accessed March 2026.
  • Bharate, S. S., & Vishwakarma, R. A. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(9), 1941-1945.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Accessed March 2026.
  • BenchChem. Navigating the Challenges of Quinoline-3-Carboxamide Solubility in Biological Assays: A Technical Support Guide. Accessed March 2026.
  • ResearchGate. How to make Dimethyl sulfoxide (DMSO) stock solutions. Accessed March 2026.
  • Taylor, L. S., & Mauer, K. J. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Journal of Pharmaceutical Sciences, 103(7), 2038-2045.
  • Merck. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Accessed March 2026.
  • GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. Accessed March 2026.
  • MedChemExpress. Compound Handling Instructions. Accessed March 2026.
  • ResearchGate. How do I make a stock solution of a substance in DMSO? Accessed March 2026.
  • Improved Pharma. Accelerated Small Molecule Drug Development. Accessed March 2026.
  • University of Washington. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Accessed March 2026.
  • International Journal for Multidisciplinary Research.
  • Life Chemicals. Compound solubility measurements for early drug discovery. Accessed March 2026.
  • Kerns, E. H. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 289-319.
  • Wikipedia. Quinoline. Accessed March 2026.
  • BenchChem. Technical Support Center: Overcoming Solubility Issues with N-phenylquinoline-2-carboxamide. Accessed March 2026.
  • Duffy, S., & Avery, V. M. (2017). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 60(19), 8048-8061.
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115.
  • PubChem. 4-(1-adamantyl)-N-[(E)-2,2-dimethylpropylideneamino]quinoline-2-carboxamide. Accessed March 2026.
  • MilliporeSigma. n-(1-adamantyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide. Accessed March 2026.
  • MolPort. Compound N-[1-(adamantan-1-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide. Accessed March 2026.
  • Ross, G. A., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega, 3(2), 2095-2103.
  • ResearchGate. (PDF) Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Accessed March 2026.
  • Wang, Y., et al. (2018). TsOH·H2O-Mediated N-amidation of Quinoline N-oxides: Facile and Regioselective. Organic Letters, 20(15), 4563-4566.
  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO)
  • Carroll, V. M., et al. (2016). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. MedChemComm, 7(5), 921-931.

Sources

Application Note: High-Throughput Antimycobacterial Screening of Novel Quinoline Derivatives Using the Resazurin Microtiter Assay (REMA)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The quinoline scaffold is a highly privileged pharmacophore in anti-tubercular drug discovery. This is most notably exemplified by bedaquiline, a diarylquinoline that specifically inhibits mycobacterial ATP synthase. Recent medicinal chemistry efforts have expanded this class to include novel thiosemicarbazide-quinolines and 7-chloroquinolines, which demonstrate potent activity against multidrug-resistant (MDR) Mycobacterium tuberculosis (Mtb) .

To evaluate the efficacy of these novel derivatives, the Resazurin Microtiter Assay (REMA)—frequently referred to as the Microplate Alamar Blue Assay (MABA)—serves as the gold standard for high-throughput Minimum Inhibitory Concentration (MIC) determination . Traditional agar proportion methods require 3 to 4 weeks of incubation due to Mtb's sluggish doubling time (15–20 hours). REMA circumvents this bottleneck by leveraging metabolic redox indicators, providing a robust colorimetric and fluorometric readout in just 7 to 9 days .

Biochemical Logic of the Assay

Resazurin is a blue, non-fluorescent, and non-toxic redox dye. In the presence of viable, metabolically active mycobacteria, it is reduced by intracellular NADH dehydrogenase to resorufin, a highly fluorescent pink compound. If a quinoline derivative successfully inhibits mycobacterial growth or induces cell death, the cellular environment remains oxidized, and the well remains visually blue.

Mechanism Resazurin Resazurin (Oxidized) Blue / Non-fluorescent Viable Viable M. tuberculosis (Active Metabolism) Resazurin->Viable Metabolized by Inhibited Inhibited M. tuberculosis (Quinoline Efficacy) Resazurin->Inhibited Exposed to Resorufin Resorufin (Reduced) Pink / Fluorescent Viable->Resorufin Reduction NoChange Remains Resazurin Blue / Non-fluorescent Inhibited->NoChange No metabolism

Biochemical logic of the Resazurin Microtiter Assay (REMA).

Self-Validating Assay Architecture

A reliable protocol is not merely a sequence of steps; it is a self-validating system. REMA requires four interlocking controls to ensure data integrity and rule out false positives/negatives:

  • Growth Control (Media + Bacteria): Validates that the Mtb inoculum is viable and capable of reducing resazurin. (Expected Readout: Pink / High Fluorescence).

  • Sterility Control (Media Only): Validates aseptic technique and media sterility. Bacterial contamination will cause false dye reduction. (Expected Readout: Blue / Low Fluorescence).

  • Solvent Control (Media + Bacteria + Max DMSO %): Validates that the vehicle used to dissolve the quinoline derivatives (typically 1% DMSO) does not independently inhibit Mtb growth. (Expected Readout: Pink / High Fluorescence).

  • Reference Drug Control (Isoniazid & Rifampicin): Validates the susceptibility profile of the specific H37Rv batch and ensures assay sensitivity against known MIC thresholds .

Experimental Workflow & Protocol

REMA_Workflow A Quinoline Derivative Library B Serial Dilution in 96-Well Plate A->B C M. tuberculosis Inoculation B->C D Incubation (37°C, 7 Days) C->D E Resazurin Addition D->E F Secondary Incubation (24-48h) E->F G Readout & MIC Determination F->G

REMA workflow for antimycobacterial screening of quinoline derivatives.

Note: All procedures involving live M. tuberculosis H37Rv must be conducted in a certified Biosafety Level 3 (BSL-3) facility using appropriate PPE and a Class II Type B2 Biological Safety Cabinet.

Phase 1: Plate Architecture & Compound Preparation
  • Causality & Expert Insight: Quinoline derivatives are often highly lipophilic. Serial dilutions must be performed meticulously to prevent compound precipitation, which leads to artificially high MIC readings (false negatives). Furthermore, 96-well plates are highly susceptible to edge-effect evaporation during prolonged 37°C incubations. Evaporation concentrates the drug and media, skewing MIC values .

  • Perimeter Hydration: Add 200 µL of sterile deionized water to all outer perimeter wells of a 96-well clear-bottom microtiter plate.

  • Media Dispensing: Add 100 µL of Middlebrook 7H9 broth (supplemented with 10% OADC, 0.5% glycerol, and 0.1% Casitone) to all inner wells (Rows B-G, Columns 2-11).

  • Compound Dilution: Prepare stock solutions of quinoline derivatives in 100% DMSO. Add the compound to Column 2 and perform serial two-fold dilutions across the plate to Column 10. Discard 100 µL from Column 10 to maintain a final volume of 100 µL per well. Ensure the final DMSO concentration does not exceed 1% v/v.

Phase 2: Inoculum Standardization
  • Causality & Expert Insight: Mtb possesses a lipid-rich, mycolic acid cell wall that causes severe clumping. Clumped bacteria reduce resazurin heterogeneously and resist drug penetration, leading to inconsistent MICs. Standardizing a single-cell suspension is critical.

  • Culture Preparation: Harvest Mtb H37Rv from a mid-logarithmic phase culture (OD₆₀₀ ≈ 0.6).

  • De-clumping: Add 0.05% Tween 80 to the culture and vortex with glass beads, or pass the suspension through a 27-gauge syringe needle 5–10 times. Allow larger clumps to settle for 10 minutes.

  • Standardization: Adjust the supernatant to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth to achieve a working inoculum of approximately 5 × 10⁵ CFU/mL .

Phase 3: Inoculation & Primary Incubation
  • Inoculation: Add 100 µL of the standardized Mtb inoculum to all test wells, the Growth Control wells, and the Solvent Control wells. Do NOT add bacteria to the Sterility Control wells.

  • Incubation: Seal the plates in gas-permeable bags (to prevent cross-contamination while allowing oxygen transfer) and incubate at 37°C for 7 days.

Phase 4: Resazurin Addition & Readout
  • Causality & Expert Insight: Resazurin is highly light-sensitive. Prolonged exposure to ambient BSL-3 lighting will cause auto-reduction, turning the dye pink and ruining the assay background.

  • Reagent Preparation: Prepare a 0.02% (w/v) resazurin sodium salt solution in sterile distilled water. Filter sterilize (0.22 µm) and store protected from light .

  • Addition: Add 30 µL of the resazurin solution to each well.

  • Secondary Incubation: Re-incubate the plates at 37°C for 24 to 48 hours.

  • Readout: Visually inspect the plate. The MIC is defined as the lowest concentration of the quinoline derivative that prevents a color change from blue to pink. For quantitative precision, measure fluorescence (Excitation: 530 nm / Emission: 590 nm).

Quantitative Data Presentation

Below is a representative data summary evaluating novel quinoline-thiosemicarbazide derivatives (QST series) against Mtb H37Rv. The data demonstrates the structure-activity relationship (SAR) of halogen substitutions on the quinoline core, highlighting how specific modifications enhance antimycobacterial efficacy without inducing human cell cytotoxicity .

Compound IDCore ScaffoldR-Group SubstitutionMIC against H37Rv (µg/mL)Cytotoxicity HEK-293 (IC₅₀ µg/mL)Selectivity Index (SI)
QST3 Quinoline-thiosemicarbazide4-Bromophenyl3.90> 100> 25.6
QST4 Quinoline-thiosemicarbazide3-Chlorophenyl1.95> 100> 51.2
QST10 Quinoline-thiosemicarbazide4-Nitrophenyl7.80> 100> 12.8
Isoniazid Pyridine-hydrazide (Control)N/A0.05> 100> 2000
Rifampicin Rifamycin (Control)N/A0.10> 100> 1000

Data adapted from recent evaluations of novel quinoline derivatives. A Selectivity Index (SI) > 10 indicates a favorable therapeutic window.

References

  • Palomino, J.-C., Martin, A., Camacho, M., Guerra, H., Swings, J., & Portaels, F. (2002). "Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, ASM Journals. URL:[Link]

  • Karaman, M., et al. (2023). "Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities." ACS Omega, ACS Publications. URL:[Link]

Application Note: Precision Synthesis of Quinoline-2-Carbonyl Chloride for High-Yield Amide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Self-Validating Protocol

Strategic Context in Drug Discovery

Quinoline-2-carboxamides represent a privileged structural motif in modern medicinal chemistry. They are foundational to the development of highly potent therapeutics, including anti-tubercular agents, selective kinase inhibitors, and ABCG2 multidrug resistance modulators[1]. The synthesis of these complex amides fundamentally relies on the efficient activation of quinoline-2-carboxylic acid (quinaldic acid) into its highly reactive acyl chloride intermediate: quinoline-2-carbonyl chloride .

However, the synthesis of this specific intermediate is fraught with chemoselectivity challenges. This application note provides a field-proven, causality-driven methodology to generate highly pure quinoline-2-carbonyl chloride, ensuring quantitative yields in downstream amide coupling workflows.

Mechanistic Insights & Reagent Selection: The C-4 Chlorination Problem

The choice of chlorinating agent is the most critical variable in this synthesis. Historically, treating quinoline-2-carboxylic acid with2 was the standard procedure[2].

The Mechanistic Flaw: The Vilsmeier-type intermediate generated by SOCl₂/DMF acts as a potent chlorinating agent. Because the pyridine ring of the quinoline core is electron-deficient, it is highly susceptible to attack under the harsh reflux conditions required by SOCl₂. This inadvertently drives a side-reaction: direct chlorination at the C-4 position of the quinoline ring[2]. This yields 4-chloroquinoline-2-carbonyl chloride as a major byproduct (20–30%), which is notoriously difficult to separate from the desired product and permanently contaminates the downstream amide library[2].

The Solution: To circumvent this, authoritative modern protocols mandate the use of3[3]. Oxalyl chloride provides superior leaving group thermodynamics (irreversibly releasing CO and CO₂ gases), allowing the activation to proceed rapidly at 0 °C to room temperature. These mild conditions completely suppress the C-4 chlorination side-reaction, ensuring >95% purity of the intermediate acyl chloride[3].

ReactionLogic Start Quinoline-2-carboxylic acid SOCl2 Thionyl Chloride (SOCl2) + cat. DMF Start->SOCl2 Harsh (Reflux) Oxalyl Oxalyl Chloride (COCl)2 + cat. DMF Start->Oxalyl Mild (0 °C to RT) Prod1 Quinoline-2-carbonyl chloride (Desired Product) SOCl2->Prod1 Prod2 4-Chloroquinoline-2-carbonyl chloride (Undesired Byproduct) SOCl2->Prod2 C-4 Chlorination Oxalyl->Prod1 High Purity Final Amide Synthesis (Coupling with R-NH2) Prod1->Final

Caption: Reaction logic demonstrating why oxalyl chloride is required to prevent C-4 chlorination.

Quantitative Comparison of Activation Methods

The empirical data strongly supports the transition away from thionyl chloride for quinoline-based substrates.

ParameterThionyl Chloride (SOCl₂) MethodOxalyl Chloride (COCl)₂ Method
Reagent Equivalents 5.0 - 10.0 eq (often used as solvent)1.2 - 1.5 eq
Reaction Temperature 80 °C (Reflux)0 °C to 25 °C (Room Temp)
Desired Product Yield 60% - 70%> 95%
C-4 Chlorinated Byproduct 20% - 30%0% (Not observed)
Post-Reaction Processing Difficult chromatographic separationDirect use after vacuum concentration

Experimental Protocols: A Self-Validating System

The following two-part protocol is designed to be a self-validating system. Every step includes the causality behind the action and an in-process analytical check to ensure scientific integrity.

Protocol A: Synthesis of Quinoline-2-Carbonyl Chloride
  • Preparation: Charge an oven-dried, argon-purged round-bottom flask with quinoline-2-carboxylic acid (1.0 eq) and suspend it in anhydrous dichloromethane (DCM, 0.2 M).

    • Causality: Strict anhydrous conditions are required to prevent the premature hydrolysis of the highly reactive acyl chloride back to the starting material.

  • Catalysis: Add anhydrous DMF (0.05 eq).

    • Causality: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate, which is the true active catalytic species.

  • Activation: Cool the suspension to 0 °C using an ice bath. Dropwise, add oxalyl chloride (1.2 eq) over 15 minutes.

    • Causality: The reaction is highly exothermic and generates large volumes of CO and CO₂ gas. Slow addition at 0 °C controls the gas evolution and prevents solvent bumping.

  • Maturation: Remove the ice bath and stir the reaction at room temperature for 2 to 4 hours until the suspension turns into a clear, homogeneous solution.

  • Self-Validation (TLC Quench Method): Do not spot the reaction mixture directly onto a silica TLC plate. Silica contains water that will instantly hydrolyze the acyl chloride, giving a false negative.

    • Validation Step: Extract a 10 µL aliquot and quench it into 100 µL of anhydrous methanol containing 1 drop of triethylamine. This instantly converts the acyl chloride into methyl quinoline-2-carboxylate. Spot this quenched mixture. The methyl ester will elute with a high Rf (~0.7 in 9:1 DCM:MeOH), confirming 100% conversion of the baseline-retained carboxylic acid.

  • Concentration: Concentrate the mixture to absolute dryness under reduced pressure.

    • Causality: It is critical to remove all unreacted oxalyl chloride. If left in the flask, it will react with the amine in the subsequent step to form highly insoluble, inert oxamide impurities.

Protocol B: Direct Amide Coupling
  • Solvation: Redissolve the crude, dry quinoline-2-carbonyl chloride in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Amine Addition: Add the target primary or secondary amine (1.1 eq).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively neutralizes the HCl byproduct generated during the coupling without competing with the amine for nucleophilic attack on the acyl chloride.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove acidic impurities), 1M HCl (to remove unreacted amine and DIPEA), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure quinoline-2-carboxamide.

ExpWorkflow Step1 Step 1: Activation Oxalyl Chloride + DMF in DCM 0 °C to RT, 2-4 h Step2 Step 2: Concentration Vacuum removal of excess (COCl)2 and solvent Step1->Step2 Step3 Step 3: Amidation Add Amine + DIPEA in DCM 0 °C to RT, 12 h Step2->Step3 Step4 Step 4: Workup Aqueous Wash (NaHCO3, Brine) Drying (Na2SO4) Step3->Step4 Step5 Step 5: Purification Column Chromatography or Recrystallization Step4->Step5

Caption: End-to-end experimental workflow for quinoline-2-carboxamide synthesis.

References

  • Source: PMC - National Institutes of Health (NIH)
  • Source: MDPI (Molecules)
  • Source: PMC - National Institutes of Health (NIH)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(1-Adamantyl)quinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Synthesizing N-(1-adamantyl)quinoline-2-carboxamide presents a unique intersection of steric and electronic challenges. The target molecule requires coupling an electron-deficient heteroaromatic carboxylic acid (quinaldic acid) with a highly sterically hindered, rigid aliphatic amine (1-adamantylamine). This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to maximize your synthetic yield.

Section 1: Troubleshooting FAQs

Q1: I am using standard EDC/HOBt coupling conditions at room temperature, but my yields are consistently below 25%. Why is this happening? A1: The primary culprit is the extreme steric bulk of 1-adamantylamine. The amine group is situated on a tertiary carbon at the bridgehead of a rigid tricyclic cage. When quinaldic acid is activated by EDC/HOBt to form an OBt-active ester, the nucleophilic attack by 1-adamantylamine is kinetically hindered[1]. Because the aminolysis is exceptionally slow, competing side reactions dominate: the OBt-ester hydrolyzes back to the starting acid, or the EDC-acid intermediate undergoes a rearrangement to form a stable, unreactive N-acylurea. Solution: You must lower the activation energy barrier by using a more reactive coupling reagent (e.g., HATU or T3P) and supply thermal energy (heating to 60–80 °C) to overcome the steric shielding[2].

Q2: To force the reaction, I tried converting quinaldic acid to quinaldoyl chloride using thionyl chloride (SOCl₂) and catalytic DMF. However, NMR shows a complex mixture and a chlorinated by-product. What went wrong? A2: While acyl chlorides are highly reactive, treating quinoline-2-carboxylic acid with SOCl₂ and DMF generates a Vilsmeier-type reagent that actively chlorinates the quinoline ring at the 4-position[3]. This electrophilic aromatic substitution yields 4-chloroquinoline-2-carbonyl chloride as a major by-product, permanently contaminating your target compound. Solution: Avoid harsh halogenating agents. If an acyl chloride is strictly required, use oxalyl chloride under strictly controlled, mild conditions. However, we strongly recommend bypassing the acyl chloride intermediate entirely by using Propylphosphonic anhydride (T3P), which provides the reactivity needed for bulky amines without the risk of ring chlorination.

Q3: How do different coupling reagents quantitatively compare for this specific transformation? A3: Based on application data and literature precedent for bulky adamantyl couplings, the choice of reagent drastically alters the reaction trajectory. See the comparative data table below.

Section 2: Quantitative Data Presentation

Coupling ReagentSolventTemp (°C)Time (h)Expected Yield (%)Primary Issue / Mechanistic Observation
EDC / HOBt DMF252415 – 25Aminolysis is too slow; N-acylurea formation dominates.
SOCl₂ (Acyl Cl) DCM251230 – 40Severe side reactions; 4-chloroquinoline by-product forms[3].
HATU / DIPEA DMF601275 – 85Excellent reactivity via OAt-ester[2]; reagent is expensive.
T3P / DIPEA EtOAc80885 – 95Clean profile; water-soluble by-products enable easy workup.

Section 3: Mechanistic Visualization

Pathway Start Quinaldic Acid + 1-Adamantylamine PathA SOCl2 / DMF (Harsh Activation) Start->PathA Traditional Route PathB T3P / DIPEA (Mild, High-Efficiency) Start->PathB Optimized Route Byproduct 4-Chloroquinoline By-product (Loss of Yield) PathA->Byproduct Ring Chlorination Target N-(1-adamantyl)quinoline -2-carboxamide (Target) PathB->Target Clean Aminolysis

Reaction pathway comparison illustrating the avoidance of 4-position chlorination using T3P.

Section 4: Self-Validating Experimental Protocols

Protocol A: T3P-Mediated Synthesis of N-(1-Adamantyl)quinoline-2-carboxamide

Step 1: Preparation and Activation

  • Action: In an oven-dried flask under an inert atmosphere (N₂/Ar), suspend quinaldic acid (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) in anhydrous Ethyl Acetate (EtOAc) (0.2 M). Add T3P (50 wt% solution in EtOAc, 1.5 equiv) dropwise at room temperature.

  • Causality: DIPEA deprotonates the carboxylic acid, allowing nucleophilic attack on the T3P phosphorus center to form the highly reactive mixed anhydride. EtOAc is chosen over DMF to facilitate a direct aqueous workup later.

  • Validation Checkpoint: Stir for 30 minutes. A clear solution should form, indicating complete activation of the quinaldic acid.

Step 2: Nucleophilic Coupling

  • Action: Add 1-adamantylamine (1.2 equiv) in one portion. Attach a reflux condenser and heat the reaction mixture to 80 °C for 8 hours.

  • Causality: The thermal energy (80 °C) provides the necessary kinetic push for the bulky adamantyl amine to attack the mixed anhydride. The 1.2 equivalent excess compensates for any trace moisture that might hydrolyze the activated complex.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 1:1). The disappearance of the quinaldic acid spot (UV active) and the appearance of a new, higher Rf spot confirms the progression of the aminolysis.

Step 3: Quenching and Workup

  • Action: Cool the mixture to room temperature. Dilute with additional EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), 1N aqueous HCl (2x), and brine (1x).

  • Causality: The self-validating nature of T3P shines here: the phosphonic acid by-products are highly water-soluble and partition entirely into the aqueous phase. The NaHCO₃ wash removes unreacted quinaldic acid, while the 1N HCl wash removes unreacted 1-adamantylamine and DIPEA.

  • Validation Checkpoint: The organic layer should now contain only the neutral amide product. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Step 4: Analytical Validation

  • Action: Analyze the crude solid via HPLC and ¹H-NMR.

  • Causality: ¹H-NMR will show characteristic adamantyl aliphatic peaks (multiplets between 1.60–2.20 ppm) integrating correctly against the aromatic quinoline protons (7.50–8.50 ppm), confirming the structure without the need for column chromatography.

Workflow S1 1. Activation Quinaldic Acid + T3P + DIPEA in EtOAc S2 2. Coupling Add 1-Adamantylamine Heat to 80°C S1->S2 S3 3. Workup Wash with NaHCO3 Wash with 1N HCl S2->S3 S4 S4 S3->S4

Self-validating experimental workflow for T3P-mediated amide coupling and purification.

Section 5: References

  • [1] Title: Design, Synthesis and Antimycobacterial Evaluation of Novel Adamantane and Adamantanol Analogues Effective against Drug-Resistant Tuberculosis Source: nih.gov URL:[Link]

  • [3] Title: Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid Source: mdpi.com URL:[Link]

  • [2] Title: Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib, and Their Inhibition on Downstream BCR-ABL Signaling Source: mdpi.com URL:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Adamantylamine Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. 1-Adamantylamine is a highly lipophilic, bulky primary amine frequently utilized in drug discovery to enhance metabolic stability and membrane permeability. However, its massive α-carbon steric bulk severely impedes nucleophilic attack. This guide provides mechanistic troubleshooting, validated protocols, and data-driven solutions for successfully coupling highly hindered adamantylamines.

Diagnostic Logic & Workflow

Before troubleshooting a failed reaction, consult the decision tree below to ensure your synthetic strategy aligns with the kinetic and thermodynamic realities of adamantylamine's steric profile.

G A 1-Adamantylamine Coupling B Amide Bond Formation A->B C C-N Cross Coupling A->C B1 Standard EDC/HOBt (High Failure Rate) B->B1 Avoid B2 CDI or Acid Chloride (High Yield) B->B2 Preferred C1 Pd2(dba)3 + BINAP (Slow/No Reaction) C->C1 Avoid C2 PEPPSI-IPr or RuPhos (High Yield) C->C2 Preferred

Decision logic for 1-adamantylamine coupling, highlighting preferred vs. suboptimal pathways.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why do standard carbodiimide couplings (EDC/HOBt, DIC) fail or give low yields with 1-adamantylamine?

Causality: Carbodiimide reagents activate carboxylic acids by forming an O-acylisourea intermediate. With unhindered amines, bimolecular nucleophilic substitution (


) occurs rapidly. However, the massive steric umbrella of the adamantyl group severely raises the activation energy (

) for this attack. This kinetic delay allows competing side reactions—specifically, the irreversible intramolecular rearrangement of the O-acylisourea into an unreactive N-acylurea—to outcompete the desired amidation. Solution: Bypass the O-acylisourea intermediate entirely. Convert the carboxylic acid to a highly electrophilic acid chloride, or use 1,1′-carbonyldiimidazole (CDI) under elevated temperatures (e.g., 90 °C) to force the substitution[1].
Q2: I am attempting a Buchwald-Hartwig amination with an aryl bromide, but I only observe starting material and dehalogenation. What is wrong?

Causality: While the oxidative addition of the aryl halide to Pd(0) likely occurs, the subsequent amine coordination and deprotonation steps are sterically blocked by the adamantyl group when using bulky bidentate ligands (like BINAP). If the amine cannot bind the Pd center quickly, the Pd-aryl intermediate undergoes


-hydride elimination or protonation, resulting in dehalogenation[2].
Solution:  Switch to a highly active, sterically accommodating N-heterocyclic carbene (NHC) precatalyst like PEPPSI™-IPr. The strong 

-donation of the NHC ligand stabilizes the active Pd species, while its flexible steric pocket readily accommodates adamantylamine, affording superb yields[3].
Q3: Can 1-adamantylamine be utilized in modern photoredox cross-coupling?

Causality: Yes, and it often performs better than smaller amines. In nickel-photoredox dual catalysis, small primary amines (like hexylamine) bind too tightly to the nickel center, poisoning the catalyst or undergoing self-coupling. The extreme steric profile of 1-adamantylamine actually enhances the coordination lability of the nickel center. This facilitates efficient ligand exchange and turnover, enabling highly efficient cross-coupling (e.g., phenol cross-coupling) at room temperature[4][5].

Quantitative Troubleshooting Data

Use the following table to benchmark your expected yields and select the appropriate catalytic system based on your specific reaction class.

Reaction TypeReagent / CatalystSubstrate ScopeYield RangeMechanistic Advantage
Amide Coupling CDI (at 90 °C in DMF)Indole-2-carboxylic acids20–48%Forces substitution via a highly reactive acylimidazole intermediate, overcoming kinetic barriers[1].
Amide Coupling Oxalyl Chloride /

Aliphatic & Aromatic acids>80%Eliminates bulky intermediates entirely; direct attack on the highly electrophilic acid chloride[1].
Buchwald-Hartwig PEPPSI™-IPr /

Aryl chlorides & bromides85–95%NHC ligand provides strong

-donation and a flexible steric pocket, preventing dehalogenation[3].
Ni-Photoredox

/ 4CzIPN
Phenols / Aryl halides~91%Adamantylamine's bulk enhances Ni coordination lability, preventing catalyst poisoning[5].

Validated Step-by-Step Methodologies

The following protocols are designed as self-validating systems , meaning they contain built-in visual or analytical cues to confirm the reaction is proceeding correctly at each mechanistic step.

Protocol A: Acid Chloride-Mediated Amidation (Overcoming Amide Sterics)

This method avoids the problematic N-acylurea rearrangement seen in EDC/DIC couplings[1].

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert argon atmosphere. Add a catalytic amount of anhydrous DMF (1 drop).

  • Chlorination: Slowly add oxalyl chloride (1.5 mmol) dropwise at 0 °C.

    • Self-Validation Check: Vigorous gas evolution (

      
       and 
      
      
      
      ) will immediately occur. The cessation of bubbling (typically after 1–2 hours at room temperature) is your visual confirmation that the acid chloride formation is complete.
  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride. Do not expose to air/moisture.

  • Coupling: Redissolve the acid chloride in anhydrous DCM (5 mL). In a separate flask, dissolve 1-adamantylamine (1.2 mmol) and triethylamine (2.0 mmol) in DCM (5 mL). Slowly add the acid chloride solution to the amine solution at 0 °C.

    • Self-Validation Check: A white precipitate (triethylamine hydrochloride) will form immediately upon addition, confirming the successful

      
       attack and formation of the amide bond.
      
  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
Protocol B: Buchwald-Hartwig Amination using PEPPSI-IPr

This protocol utilizes an NHC-Pd complex to accommodate the massive steric bulk of adamantylamine[3].

  • Preparation: In an oven-dried Schlenk tube, combine the aryl halide (1.0 mmol), 1-adamantylamine (1.2 mmol), PEPPSI™-IPr catalyst (0.02 mmol, 2 mol%), and sodium tert-butoxide (2.0 mmol).

  • Inert Atmosphere (Critical): Seal the tube with a septum. Evacuate the tube under high vacuum and backfill with argon. Repeat this cycle three times.

    • Causality: The active Pd(0) species generated in the catalytic cycle is highly susceptible to oxidation. Strict anaerobic conditions are mandatory to prevent catalyst death.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the tube in a pre-heated oil bath at 100 °C and stir vigorously.

    • Self-Validation Check: Upon heating, the reaction mixture will transition from a pale suspension to a dark, homogeneous solution. This color change indicates the successful reduction of the precatalyst to the active Pd(0) species and the initiation of the catalytic cycle.

  • Monitoring: Monitor via TLC or GC-MS. The reaction is typically complete within 2–12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

References

  • Design, Synthesis and Antimycobacterial Evaluation of Novel Adamantane and Adamantanol Analogues Effective against Drug-Resistant Tuberculosis Source: PubMed Central (NIH) URL:[Link][1]

  • Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive Source: ACS Catalysis URL:[Link][5]

  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive (Preprint) Source: ChemRxiv URL:[Link][4]

  • B(OCH2CF3)3-mediated amidation reactions Source: UCL Discovery URL:[Link]

Sources

Technical Support Center: Optimizing HATU/EDC Coupling for Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Type: Advanced Synthesis Optimization Subject: Troubleshooting amide bond formation with sterically hindered/electron-deficient heteroaromatics.

Introduction: The Quinoline Challenge

Welcome to the Technical Support Center. You are likely here because standard peptide coupling protocols are failing with your quinoline carboxylic acid substrates.

The Problem: Quinoline carboxylic acids present a "perfect storm" of synthetic challenges:

  • Steric Hindrance: Acids at the 2- and 8-positions are flanked by the ring nitrogen or the peri-hydrogen, creating significant steric bulk.

  • Electronic Deactivation: The electron-deficient nature of the quinoline ring reduces the nucleophilicity of the carboxylate, making activation sluggish.

  • Solubility: The rigid, planar aromatic system leads to strong

    
    -stacking, making these compounds notoriously insoluble in standard solvents like DCM or THF.
    
  • Interference: The basic quinoline nitrogen can sequester protons or coordinate with coupling reagents, disrupting stoichiometry.

This guide provides a modular, decision-based approach to selecting and optimizing HATU and EDC chemistries for these specific substrates.

Module 1: Reagent Selection (The Setup)

User Question: I have 2-quinolinecarboxylic acid. Should I use HATU or EDC?

Technical Recommendation: Use HATU for difficult, hindered, or valuable substrates.[1][2] Use EDC only for scalable, unhindered reactions where purification must be simplified.

Comparative Analysis Data
FeatureHATU (The "Sledgehammer") EDC (The "Scalable Choice")
Reactivity Extremely High. Fast kinetics due to the 7-azabenzotriazole (HOAt) leaving group (neighboring group effect).Moderate. Slower activation; requires additives (HOBt/HOAt) to reach acceptable rates.[3]
Steric Tolerance Excellent.[2] Ideal for 2- and 8-substituted quinolines.Poor. Struggles with steric bulk near the carbonyl.
Byproducts Tetramethylurea (TMU). Hard to remove; water-miscible and high boiling point.Water-soluble urea. Easily removed via acidic aqueous wash.[4]
Racemization Low (due to rapid kinetics and HOAt stabilization).Moderate (risk of

-acyl urea rearrangement).
Cost High.Low.
Decision Logic Visualization

ReagentSelection Start Start: Select Substrate Pos2_8 Is the Acid at Position 2 or 8? Start->Pos2_8 Scale Is Reaction Scale > 10g? Pos2_8->Scale No (Unhindered) HATU RECOMMENDATION: HATU (High Reactivity required) Pos2_8->HATU Yes (Hindered) Solubility Is Product Acid-Sensitive? Scale->Solubility No EDC RECOMMENDATION: EDC + HOAt (Ease of Purification) Scale->EDC Yes (Cost/Workup priority) Solubility->HATU No (Maximize Yield) Solubility->EDC Yes (Avoid Acid Wash)

Figure 1: Decision tree for selecting coupling agents based on quinoline substitution patterns and scale.

Module 2: Optimized Protocols (The Environment)

User Question: My reaction turns into a sludge and stops stirring. What solvent system should I use?

Technical Recommendation: Abandon DCM. Quinolines require dipolar aprotic solvents.

  • Primary Solvent: DMF (N,N-Dimethylformamide) or DMAc (Dimethylacetamide).

  • Concentration: Keep dilute (0.1 M to 0.2 M) to prevent aggregation.

Protocol A: High-Efficiency HATU Coupling

Best for: 2-quinolinecarboxylic acid, 8-quinolinecarboxylic acid, or valuable amines.

  • Dissolution: Dissolve Quinoline-COOH (1.0 equiv) in anhydrous DMF (0.1 M).

  • Base Addition: Add DIPEA (Diisopropylethylamine) (3.0 equiv).[3]

    • Note: If using a quinoline HCl salt, increase DIPEA to 4.0 equiv. The extra equivalent neutralizes the salt.

  • Activation (Critical Step): Add HATU (1.1 equiv) in one portion.

    • Wait: Stir for 5–10 minutes. You may see a color change (often yellow to orange). This allows the formation of the activated ester before the amine is exposed to HATU, preventing guanidinium byproduct formation [1].

  • Coupling: Add the Amine (1.1 – 1.2 equiv).

  • Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS (TLC is often unreliable for HATU byproducts).

Protocol B: Clean-Workup EDC Coupling

Best for: 3-, 4-, 5-, 6-, 7-quinolinecarboxylic acids on >5g scale.

  • Dissolution: Dissolve Quinoline-COOH (1.0 equiv) and HOAt (1.1 equiv) in DMF/DCM (1:1 mixture helps solubility).

  • Activation: Cool to 0°C. Add EDC·HCl (1.2 equiv). Stir for 15 mins.

  • Coupling: Add Amine (1.0 equiv) and NMM (N-methylmorpholine) (2.5 equiv).

    • Why NMM? It is a weaker base than DIPEA, reducing the risk of racemization during the slower EDC reaction [2].

  • Warm Up: Allow to warm to RT and stir overnight (12–16h).

Module 3: Troubleshooting & FAQs (The Fix)

Q1: I see a new spot on LC-MS with Mass = [Amine] + 100. What is this? Diagnosis: This is the Guanidinium byproduct .[5] Cause: The amine reacted directly with HATU because the carboxylic acid activation was too slow or the order of addition was wrong. Fix:

  • Ensure you pre-activate the acid with HATU/Base for at least 10 minutes before adding the amine.

  • Ensure the acid is fully dissolved (add more DMF or gently warm to 35°C during activation).

Q2: My chiral center alpha to the amide racemized. How do I stop this? Diagnosis: Over-activation or excessive basicity. Fix:

  • Switch Base: Replace DIPEA with 2,4,6-Collidine . It is a sterically hindered, weaker base that significantly reduces proton abstraction from the

    
    -carbon [3].
    
  • Add Additive: Even with HATU, adding 0.5 equiv of HOAt or Oxyma Pure can further suppress racemization.

  • Cooling: Perform the activation and initial coupling at 0°C.

Q3: The reaction works, but I cannot remove the Tetramethylurea (TMU) byproduct. Diagnosis: TMU (from HATU) is water-soluble but also organic-soluble, making it track with the product. Fix (The "Brine Trick"):

  • Dilute reaction with Ethyl Acetate (EtOAc).[6]

  • Wash 3x with saturated brine (not water). The "salting out" effect forces TMU into the aqueous phase.

  • Alternative: If your product is solid, precipitate it by adding the reaction mixture dropwise into excess diethyl ether or water. TMU will stay in the supernatant [4].

Module 4: Mechanism & Workflow (The Logic)

User Question: Why does HATU work better for my hindered 2-quinoline acid?

Technical Explanation: The pyridine nitrogen in the HATU structure (the "A" in Azabenzotriazole) provides a lone pair that can hydrogen bond with the incoming amine. This "neighboring group effect" positions the amine perfectly for attack on the carbonyl, accelerating the reaction rate by orders of magnitude compared to standard HBTU/HOBt couplings.

Reaction Pathway Diagram

ReactionPathway cluster_activation Activation Phase Acid Quinoline-COOH Intermediate O-At Active Ester (Stabilized) Acid->Intermediate Deprotonation + Attack Base Base (DIPEA) Base->Intermediate HATU HATU Reagent HATU->Intermediate Product Amide Product Intermediate->Product Rapid Nucleophilic Attack Byproduct Byproducts: HOAt + TMU Intermediate->Byproduct Amine Amine (R-NH2) Amine->Product

Figure 2: HATU activation pathway highlighting the formation of the stabilized O-At active ester.

References
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[7] An efficient peptide coupling additive.[1][3][8][9] Journal of the American Chemical Society.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • BenchChem Technical Support. (2025). Prevention of Racemization in Peptide Synthesis.

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

Sources

Resolving impurities in quinoline-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinoline-2-Carboxamide Synthesis

Topic: Resolving Impurities & Optimization of Amidation Workflows Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active | Version: 2.4[1]

Introduction: The Scaffold & The Challenge

Quinoline-2-carboxamides are privileged scaffolds in kinase inhibitors and metalloenzyme modulators. However, the synthesis is deceptive.[1] The electron-deficient nature of the quinoline ring, combined with the proximity of the nitrogen to the carbonyl (C2 position), creates a unique reactivity profile that often leads to specific, recurring impurities: decarboxylated byproducts (quinoline) , insoluble urea contaminants , and stalled intermediates .[1]

This guide deconstructs these failure modes into actionable troubleshooting modules.

Visual Diagnostics: The Impurity Decision Tree

Use this flowchart to identify the likely cause of your impurity based on physical observation.

ImpurityDiagnostics start Observation: What is the impurity? white_solid Persistent White Solid (Insoluble in DCM/EtOAc) start->white_solid black_tar Black/Dark Tar (Loss of Yield) start->black_tar sm_stuck Co-eluting Spot on TLC (Starting Material Persistence) start->sm_stuck urea Diagnosis: Alkyl Urea (DCU) Source: DCC/DIC Coupling white_solid->urea If using carbodiimides decarb Diagnosis: Quinoline (Decarboxylation) Source: Overheating Acid Chloride black_tar->decarb If heating >50°C dimer Diagnosis: Anhydride/Dimer Source: Poor Nucleophile Nucleophilicity sm_stuck->dimer If amine is weak action_urea Action: Switch to EDC or Acidic Wash Protocol urea->action_urea action_decarb Action: Use Oxalyl Chloride @ 0°C with DMF cat. decarb->action_decarb action_dimer Action: Use Mixed Anhydride (IBCF) Method dimer->action_dimer

Figure 1: Diagnostic logic for identifying common impurities in quinoline-2-carboxamide synthesis.

Module 1: The "Stubborn Solid" (Urea Contamination)[2][3]

The Problem: You used DCC (Dicyclohexylcarbodiimide) to couple Quinaldic acid with an amine. The reaction worked, but you cannot remove a persistent white solid that clogs your filters and contaminates your NMR.

The Science (Causality): The byproduct of DCC is Dicyclohexylurea (DCU).[2] DCU is notorious for being sparingly soluble in almost everything (water, ether, cold ethyl acetate), yet soluble enough to contaminate chromatography fractions.[1]

  • Mechanism: The carbodiimide activates the carboxylic acid to an O-acylisourea. Upon nucleophilic attack by the amine, the urea is expelled.

Troubleshooting Protocol:

MethodProtocol StepsWhy it works (Mechanism)
The Solvent Switch (Prevention) Use EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of DCC.The urea byproduct of EDC is water-soluble .[3][4] It is fully removed during the aqueous workup.
The "Freeze-Out" (Remediation) 1. Dissolve crude in minimal hot Acetonitrile (MeCN).2. Cool to 0°C for 2 hours.3. Filter the precipitate (DCU).4. Evaporate filtrate.DCU has exceptionally low solubility in cold MeCN, while most quinoline amides remain soluble.[1]
The Chemical Wash 1. Dissolve crude in EtOAc.2. Wash with 10% Citric Acid or 0.5M HCl.3. Wash with Sat. NaHCO₃.Acid washes remove unreacted EDC/amines. Base washes remove unreacted Quinaldic acid.

Expert Tip: If you must use DCC (e.g., for cost), add HOBt (Hydroxybenzotriazole) .[1] It prevents the rearrangement of the O-acylisourea into the unreactive N-acylurea, a common side reaction that reduces yield and increases difficult-to-remove byproducts [1].

Module 2: The "Black Tar" (Decarboxylation)

The Problem: You attempted to convert Quinaldic acid to the acid chloride using Thionyl Chloride (


) at reflux. The reaction mixture turned black, and the yield of the subsequent amide was very low.

The Science (Causality): Quinaldic acid (Quinoline-2-carboxylic acid) is thermally unstable.[1]

  • Zwitterion Trap: The basic nitrogen of the quinoline ring can form a zwitterion with the carboxylic acid.

  • Decarboxylation: Upon heating, particularly in the presence of acid, the molecule decarboxylates to form Quinoline and

    
    . This reaction is accelerated by the electron-withdrawing nature of the protonated ring [2].
    
  • Polymerization: The resulting quinoline species can undergo radical polymerization or react with thionyl chloride to form dark, tarry charge-transfer complexes.

The Solution: The "Cold Activation" Protocol Do not reflux Quinaldic acid in neat Thionyl Chloride.

  • Solvent: Suspend Quinaldic acid in dry DCM (Dichloromethane).

  • Reagent: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C .

  • Catalyst: Add 1-2 drops of dry DMF (Dimethylformamide).

    • Why: This forms the Vilsmeier-Haack reagent in situ, which activates the acid chloride formation at low temperature (0°C to RT), bypassing the thermal decarboxylation threshold.[1]

  • Reaction: Stir at Room Temp until gas evolution ceases (1-2 hours).

  • Evaporation: Evaporate solvent without heating above 30°C. Use the resulting yellow solid immediately.

Module 3: Purification Strategy (The Self-Validating System)

The Problem: Column chromatography is failing to separate the product from the starting material (Quinaldic acid) or the amine.

The Science (Solubility & pKa):

  • Quinaldic Acid: Amphoteric (pKa ~4.9). Soluble in base (as carboxylate) and strong acid.

  • Quinoline-2-carboxamide (Product): The amide group at C2 is electron-withdrawing. This lowers the basicity of the quinoline nitrogen significantly (pKa drops to ~1.6) [3].

    • Implication: You cannot easily extract the product into mild acid (like 1N HCl) to purify it, as it will remain in the organic layer. However, you can use this to wash away impurities.[1][3][2]

Optimized Purification Protocol:

  • Reaction Workup: Dilute reaction mixture with Ethyl Acetate (EtOAc).

  • Acid Wash (Removes Amine): Wash organic layer with 0.5 M HCl (2x).

    • Logic: Protonates unreacted aliphatic amines (rendering them water-soluble). The Product (pKa ~1.6) stays in EtOAc.

  • Base Wash (Removes Acid): Wash organic layer with Sat. NaHCO₃ (2x).

    • Logic: Deprotonates unreacted Quinaldic acid (forming the sodium salt, water-soluble).[1] The Product (neutral amide) stays in EtOAc.

  • Recrystallization (Final Polish):

    • If the product is solid, recrystallize from Ethanol/Water (9:1) or Toluene .[1]

    • Note: Toluene is excellent for removing non-polar impurities, while Ethanol/Water is effective for removing traces of inorganic salts.[1]

FAQ: Quick Troubleshooting

Q: My product is turning pink/red on the shelf. Why? A: This indicates trace metal contamination (often Copper or Iron) if metal catalysis was used, or photo-oxidation of the quinoline ring.[1] Quinoline derivatives are photosensitive.

  • Fix: Pass the solution through a pad of Silica or Celite before final evaporation. Store the solid in amber vials under Nitrogen.

Q: I see a "double spot" on TLC that merges into one. Is it an impurity? A: Likely not. Amides often exist as rotamers (cis/trans isomers around the amide bond) visible on NMR or TLC, especially if the amine is bulky (e.g., N-tert-butyl).[1]

  • Verification: Run a Variable Temperature (VT) NMR. If the peaks coalesce at high temperature, it is a rotamer, not an impurity.[1]

Q: Can I use HATU for this coupling? A: Yes, HATU is highly effective for sterically hindered amines.[1] However, the byproduct (tetramethylurea) is water-soluble, but the HOAt byproduct can sometimes co-elute.[1] Ensure a thorough basic wash (Na₂CO₃) is performed to remove HOAt.

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Brown, B. R., & Hammick, D. L. (1949).[1][5] The mechanism of decarboxylation.[5][6][7][8][9] Part IV. Kinetic evidence that the decarboxylation of quinaldinic acids takes place through the zwitterion form.[7][8] Journal of the Chemical Society, 173-177. [1]

  • Albert, A., & Goldacre, R. (1946).[1] The nature of the amino-group in aminoacridines. Part III. Journal of the Chemical Society, 706-713. (Establishes pKa trends in heterocyclic nitrogens). [1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[3][10][11] Tetrahedron, 61(46), 10827-10852.[1]

Sources

Technical Support Center: N-(1-adamantyl)quinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and drug development professionals working with N-(1-adamantyl)quinoline-2-carboxamide .

This compound, recognized in the literature for its role as a metabotropic glutamate receptor antagonist[1], presents unique analytical challenges. Its structure combines a highly lipophilic, sterically bulky adamantyl group with a stable quinoline aromatic core, bridged by a thermally sensitive carboxamide linkage. This guide synthesizes field-proven insights to help you troubleshoot thermal degradation, optimize analytical methods, and ensure the scientific integrity of your experimental data.

Part 1: Quantitative Thermal & Physicochemical Profile

Before diagnosing experimental anomalies, it is critical to establish the baseline physical properties of the molecule. The data below summarizes the expected thermal behavior of the quinoline-2-carboxamide scaffold[2].

Table 1: Baseline Thermal and Analytical Parameters

ParameterExpected Value / BehaviorAnalytical MethodCausality / Significance
Molecular Weight 306.4 g/mol High-Resolution Mass Spectrometry (HRMS)Confirms intact molecular ion [M+H]+ prior to thermal stress.
Melting Point (T_m) 185°C – 195°CDifferential Scanning Calorimetry (DSC)Sharp endotherm indicates high crystalline purity.
Decomposition Onset (T_d) > 280°CThermogravimetric Analysis (TGA)Marks the thermal threshold where the activation energy for amide bond cleavage is reached.
Primary Degradation Amide bond cleavageGC-MS / High-Temp AerosolizationYields 1-adamantylamine and quinoline-2-carboxylic acid derivatives[3].

Part 2: Troubleshooting Guide & FAQs

Q1: During GC-MS analysis, I observe a complete loss of the parent ion and the appearance of two distinct lower-mass peaks. Is my synthesized sample impure?

A1: Not necessarily. This is a classic false-negative for purity caused by inappropriate analytical methodology. N-(1-adamantyl)quinoline-2-carboxamide features a sterically hindered carboxamide bond. While the quinoline core is thermally robust[2], the intense thermal energy of a GC injection port (often set >250°C) provides the activation energy required to cleave the C-N amide bond. This thermal degradation is a well-documented phenomenon in structurally analogous adamantyl-carboxamides, where high heat leads to fragmentation into 1-adamantylamine and corresponding carboxylic acid derivatives[3][4].

  • Solution: To verify true sample purity, abandon GC-MS and switch to a "soft" ionization technique like LC-MS (ESI), which operates at ambient chromatographic temperatures.

Q2: We are formulating this compound for aerosolized delivery in in vivo models. Will the heating element of the vaporization device affect its pharmacological efficacy?

A2: Yes, it is highly likely to destroy the active pharmaceutical ingredient (API). Studies on analogous adamantyl-carboxamides subjected to combustion or high-temperature aerosolization demonstrate that thermal degradation products completely lose their target receptor binding affinity[4][5]. The thermal cleavage separates the pharmacophores required for metabotropic glutamate receptor antagonism[1].

  • Solution: You must carefully profile the temperature of your aerosolization device using TGA to ensure the operating temperature remains strictly below the compound's thermal decomposition onset (T_d).

Q3: My DSC curve shows a sharp endotherm followed immediately by a broad exotherm. What is the physical causality here?

A3: The sharp endotherm represents the physical melting point of the crystalline solid. The subsequent broad exotherm indicates exothermic thermal decomposition. Because the adamantyl group introduces significant steric strain, the molecule becomes thermally unstable shortly after transitioning to the liquid phase, leading to bond homolysis.

  • Solution (Self-Validation): Run a concurrent TGA. You will observe a corresponding mass loss aligning precisely with the DSC exotherm, confirming that the event is degradative rather than a polymorphic phase transition[2].

Part 3: Diagnostic Workflows & Visualization

To prevent misinterpreting thermal degradation as sample impurity, follow the logical diagnostic workflow below.

ThermalTroubleshooting Start Observe Multiple Peaks in Chromatogram CheckMethod Is method GC-MS or LC-MS? Start->CheckMethod GCMS GC-MS (High Inlet Temp) CheckMethod->GCMS GC-MS LCMS LC-MS (Ambient/Low Temp) CheckMethod->LCMS LC-MS Degradation Thermal Cleavage of Carboxamide Bond GCMS->Degradation Impurity True Sample Impurity or Hydrolysis LCMS->Impurity ActionGC Switch to LC-MS or lower inlet temp Degradation->ActionGC ActionLC Check storage conditions & purify sample Impurity->ActionLC

Logical workflow for diagnosing thermal degradation during chromatographic analysis.

Part 4: Validated Experimental Protocols

To ensure data trustworthiness, every protocol must be a self-validating system. Implement the following methodologies to accurately assess the thermal stability of N-(1-adamantyl)quinoline-2-carboxamide.

Methodology 1: Thermogravimetric Analysis (TGA) & DSC Self-Validating Protocol
  • Objective: To map the precise thermal degradation profile and melting point without oxidative interference.

  • Step 1: Instrument Calibration (Self-Validation). Run an empty blank crucible to establish a flat baseline. Calibrate the DSC using an Indium standard (T_m = 156.6°C). Causality: This ensures that observed endotherms are intrinsic to the sample and not instrument artifacts.

  • Step 2: Sample Loading. Accurately weigh 3.0–5.0 mg of the compound into an aluminum pan (for DSC) and an alumina crucible (for TGA). Ensure the powder is packed flat to maximize thermal contact.

  • Step 3: Thermal Ramping. Heat from 25°C to 400°C at a rate of 10°C/min under a continuous nitrogen purge (50 mL/min). Causality: The inert nitrogen atmosphere prevents oxidative degradation, allowing the analyst to isolate purely thermal decomposition pathways (e.g., unimolecular amide cleavage)[2].

Methodology 2: Stability-Indicating LC-MS/MS Protocol
  • Objective: To quantify intact N-(1-adamantyl)quinoline-2-carboxamide without inducing thermal artifacts during analysis.

  • Step 1: Sample Preparation. Dissolve the analyte in LC-MS grade acetonitrile to a concentration of 1 mg/mL. Dilute to 100 ng/mL using Mobile Phase A (0.1% formic acid in water). Causality: Avoiding protic solvents like methanol for long-term stock storage prevents slow, acid-catalyzed solvolysis of the carboxamide bond.

  • Step 2: Chromatographic Separation. Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a mobile phase gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes. Causality: The highly lipophilic adamantyl group requires a high organic composition to elute efficiently and maintain sharp peak shapes.

  • Step 3: Ionization & Detection. Utilize Electrospray Ionization (ESI) in positive mode. Set the desolvation temperature to 350°C. Causality: ESI is a "soft" ionization technique. Unlike Electron Impact (EI) in GC-MS, ESI at 350°C transfers thermal energy primarily to the evaporating solvent droplets rather than the analyte, preserving the intact molecular ion [M+H]+.

Part 5: References

  • [1] Novel flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof (Patent CA2311131A1: Metabotropic glutamate receptor antagonists for treating central nervous system diseases). Google Patents.

  • [3] The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid. ResearchGate.[Link]

  • [2] Benign synthesis of the unsymmetrical ligand N-(8-quinolyl)quinoline-2-carboxamide (Hqcq) and the varied crystal chemistry of its Cu(II), Zn(II), and Cd(II) complexes bearing acetato and aqua co-ligands. ResearchGate.[Link]

  • [4] The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid. National Institutes of Health (NIH) / PMC.[Link]

  • [5] Synthetic cannabinoids in Europe – a review. European Monitoring Centre for Drugs and Drug Addiction.[Link]

Sources

Technical Support Center: Hydrolysis of Quinoline-2-Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Acid-Mediated Hydrolysis of Quinoline-2-carboxamides to Quinoline-2-carboxylic Acid (Quinaldic Acid) Ticket ID: CHEM-SUP-90210 Status: Open for Consultation Analyst: Senior Application Scientist

Executive Summary

This guide addresses the conversion of quinoline-2-carboxamides to their corresponding carboxylic acids under acidic conditions.[1] While standard amide hydrolysis is a textbook transformation, the quinoline scaffold introduces specific electronic and solubility challenges—namely, the protonation of the heterocyclic nitrogen and the zwitterionic nature of the product. This document provides mechanistic insights, validated protocols, and a troubleshooting matrix to ensure high yields and purity.

Module 1: The Mechanism & Kinetics (The "Why")

To troubleshoot effectively, one must understand the electronic environment. In strong acidic media (e.g., 6M HCl or


), the reaction does not proceed on the neutral molecule.
Mechanistic Insight
  • Dual Protonation: The quinoline nitrogen (

    
    ) is more basic than the amide oxygen. In strong acid, the quinoline ring is protonated first, forming a cation. This creates a strong electron-withdrawing inductive effect (
    
    
    
    ), significantly activating the exocyclic carbonyl carbon toward nucleophilic attack by water.
  • The Rate-Limiting Step: The attack of water on the protonated amide carbonyl is generally the rate-determining step. While the cationic ring activates the carbonyl, it also creates an electrostatic repulsion field against the attacking hydronium species, requiring thermal energy (reflux or microwave) to overcome the activation barrier.

Pathway Visualization

HydrolysisMechanism Start Quinoline-2-carboxamide (Neutral) Prot1 N-Protonated Species (Cationic Ring) Start->Prot1 H+ (Fast) Ring N protonation Prot2 Activated Dication (C=OH+) Prot1->Prot2 H+ (Equilibrium) Amide O protonation Tetra Tetrahedral Intermediate Prot2->Tetra H2O (r.d.s) Nucleophilic Attack Product Quinoline-2-carboxylic Acid (Quinaldic Acid) Tetra->Product -NH4+ Elimination

Caption: Step-wise activation of quinoline-2-carboxamide in acidic media. Note the requisite dual protonation event.

Module 2: Standard Operating Procedures (The "How")

Two protocols are provided: Method A for bulk scale-up using standard glassware, and Method B for rapid optimization using microwave irradiation.

Method A: Classical Thermal Hydrolysis (Standard)

Best for: Large scale (>5g), laboratories without microwave reactors.

  • Setup: Charge a round-bottom flask with Quinoline-2-carboxamide (1.0 equiv).

  • Solvent: Add 6M HCl (10-15 volumes). Note: If solubility is poor, add Acetic Acid (AcOH) as a co-solvent (1:1 ratio with HCl).

  • Reaction: Heat to reflux (

    
    ) for 4–12 hours.
    
    • Checkpoint: Monitor by TLC or LC-MS. The amide usually runs lower than the acid in acidic mobile phases, but this reverses in neutral/basic phases.

  • Workup (Critical):

    • Cool reaction to room temperature.[2]

    • The pH Trap: The product is soluble in strong acid (as the cation) and strong base (as the anion). You must target the Isoelectric Point (pI) .

    • Slowly adjust pH to 3.0–4.0 using 20% NaOH or saturated NaOAc solution.

    • The product will precipitate as an off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1]

Method B: Microwave-Assisted Hydrolysis (High Efficiency)

Best for: Library synthesis, difficult substrates, rapid throughput.

  • Vessel: Use a G10 or G30 microwave vial.

  • Loading: Suspend amide (0.5 mmol) in 10% HCl (2 mL) or

    
    :Water (1:1).
    
  • Irradiation:

    • Temperature:

      
      [3]
      
    • Time: 10–20 minutes

    • Pressure Limit: 15 bar

  • Workup: Pour into crushed ice. Adjust pH to 3–4 with saturated Sodium Acetate. Collect precipitate.

Module 3: Troubleshooting Center (The "Fix")

Diagnostic Matrix
SymptomProbable CauseCorrective Action
No Precipitation upon Neutralization pH missed the Isoelectric Point (pI).Quinaldic acid is zwitterionic. Re-acidify to pH 1 and slowly titrate to exactly pH 3.5. If still soluble, salt out with NaCl.
Incomplete Conversion (>24h) Steric hindrance or insufficient activation.Switch to 70%

at

. The higher boiling point and acidity function (Hammett acidity) drive the reaction faster than HCl.
Dark/Black Reaction Mixture Oxidative decomposition or polymerization.Perform reaction under

atmosphere. Add a scavenger (e.g., few mg of hydroquinone) if the substrate is electron-rich.
Product is Sticky/Gum Impurities or occluded solvent.Triturate the gum with cold diethyl ether or acetonitrile. Recrystallize from Ethanol/Water.[1]
The "Zwitterion Trap" Workflow

Users frequently lose yield during the workup because they overshoot the pH adjustment.

WorkupLogic Reaction Reaction Mixture (pH < 1, Soluble Cation) BaseAdd Add NaOH/NaOAc Slow Addition Reaction->BaseAdd Check Check pH BaseAdd->Check Precip pH 3.0 - 4.0 (Precipitation Zone) Check->Precip Target Reached Soluble pH > 5.0 (Soluble Anion) Check->Soluble Overshoot Soluble->BaseAdd Add HCl (Back-titrate)

Caption: Logic flow for isolating zwitterionic quinaldic acid derivatives.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use base hydrolysis (NaOH) instead of acid? A: Yes, but it is often less efficient for electron-deficient heterocycles. The carboxylate product inhibits nucleophilic attack (electrostatic repulsion between


 and the electron-rich ring system). However, if your substrate contains acid-sensitive groups (e.g., acetals), use NaOH (2M) in Ethanol/Water at reflux.

Q: My product decarboxylated. Why? A: Quinaldic acid derivatives can decarboxylate at high temperatures (


), especially if electron-withdrawing groups are present on the ring. Avoid prolonged reflux in high-boiling acids (

). Switch to Method B (Microwave) to minimize thermal exposure time.

Q: How do I purify the acid if precipitation fails? A: If the product is water-soluble (due to polar substituents), do not attempt precipitation. Instead, evaporate the reaction mixture to dryness and use Reverse Phase Chromatography (C18) with a mobile phase of Water/Methanol + 0.1% TFA.

Q: Why is the reaction mixture turning red? A: Quinoline derivatives are prone to forming colored charge-transfer complexes or trace oxidation byproducts (quinoline-5,8-diones) in the presence of light and air. This is usually cosmetic. A charcoal filtration step during recrystallization will remove the color.

References

  • Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. Molecules. (2012). Demonstrates the stability and reactivity of the quinoline-2-carboxamide scaffold under irradiation.

  • Amide Hydrolysis: Mechanism and Conditions. Master Organic Chemistry. (2019). Provides the fundamental mechanistic grounding for acid-catalyzed amide hydrolysis.

  • Quinaldic Acid Solubility and Properties. BenchChem Technical Guide. (2025). Detailed physicochemical data regarding the solubility profile and pKa values crucial for isolation.

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones. Frontiers in Chemistry. (2020). Contextualizes the efficiency of microwave protocols for N-heterocycle modifications.

Sources

Technical Support Center: Minimizing Side Reactions in Quinaldic Acid Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Quinaldic Acid (Quinoline-2-carboxylic acid) Optimization Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Core Directive & Executive Summary

Quinaldic acid presents a unique "Janus-faced" challenge in organic synthesis. While the carboxylic acid moiety (


-position) is the primary target for derivatization (typically amide coupling or esterification), the adjacent quinoline nitrogen creates a perfect bidentate chelation pocket .

This structural feature drives the three primary failure modes in quinaldic acid derivatization:

  • Thermal Decarboxylation (Hammick Reaction): The electron-deficient ring facilitates

    
     loss via a zwitterionic intermediate.
    
  • Autocatalytic Chelation: The substrate sequesters trace metals (Fe, Cu, Zn) from solvents or silica, inhibiting metal-catalyzed cross-couplings or altering stoichiometry.

  • N-Atom Interference: The ring nitrogen acts as an internal base or nucleophile, complicating standard carbodiimide activations.

This guide provides self-validating protocols to neutralize these threats.

Critical Failure Mode: Thermal Decarboxylation

The Mechanism (Hammick Reaction)

Unlike benzoic acid, quinaldic acid is prone to spontaneous decarboxylation at elevated temperatures, particularly in the presence of electrophiles (aldehydes/ketones).[1] This is known as the Hammick Reaction .[1]

The Trap: Heating a reaction mixture >100°C to "force" a sluggish coupling will often result in the formation of quinoline (the decarboxylated product) or alkylated side products, not the desired derivative.

Visualization: The Decarboxylation Pathway

HammickReaction QA Quinaldic Acid Zwit Zwitterionic Intermediate (NH+ / COO-) QA->Zwit Heat (>100°C) Carbene Hammick Intermediate (Nucleophilic Carbene) Zwit->Carbene -CO2 Quinoline Quinoline (Dead End Product) Carbene->Quinoline +H+ (Protonation) SideProd Alkylated Side Product (If Electrophile Present) Carbene->SideProd + Electrophile

Figure 1: The Hammick reaction pathway. Note that the zwitterionic intermediate drives the loss of


.
Troubleshooting & Prevention
SymptomDiagnosisCorrective Action
Gas evolution observed during heating.Decarboxylation in progress.STOP. Cool to <40°C. Switch to reactive acid chloride or mixed anhydride activation (see Protocol A).
Product mass -44 Da (M-44) in LC-MS.Formation of Quinoline.[1][2][3]Use HATU or T3P at room temperature. Avoid reflux in high-boiling solvents (DMF/DMSO) without temperature monitoring.
Low Yield in esterification.Zwitterion formation reduces reactivity.Do not use thermal Dean-Stark conditions. Use Steglich esterification (DCC/DMAP) at 0°C → RT.

Master Protocol: Amide Coupling (The "Anti-Chelation" Method)

Standard peptide coupling reagents (EDC/HOBt) often fail or give low yields because the quinoline nitrogen can H-bond with the active ester, increasing steric bulk, or chelate the metal ions often present in lower-grade reagents.

Recommended Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). Why? The 7-azabenzotriazole moiety in HATU mimics the quinoline nitrogen, reducing steric clash and accelerating the reaction kinetics, allowing it to proceed at room temperature (avoiding decarboxylation).

Protocol A: Optimized HATU Coupling

Reagents:

  • Quinaldic Acid (1.0 equiv)[4]

  • Amine Partner (1.1 equiv)

  • HATU (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv) - Crucial: Must be non-nucleophilic.

  • Solvent: Anhydrous DMF or DMAc.

Step-by-Step Workflow:

  • Pre-Activation (The "Yellow Check"):

    • Dissolve Quinaldic Acid and HATU in DMF.

    • Add 1.0 equiv of DIPEA at 0°C .

    • Checkpoint: The solution should turn a distinct yellow/orange. Stir for 5 minutes. This confirms formation of the activated ester.

    • Scientific Logic:[5][6][7][8][9] Pre-activation at low temp prevents racemization (if the amine is chiral) and suppresses N-acyl urea formation.

  • Amine Addition:

    • Add the Amine partner followed by the remaining 2.0 equiv of DIPEA.

    • Allow to warm to Room Temperature (20-25°C). DO NOT HEAT.

  • The "EDTA Quench" (Critical for Purity):

    • After reaction completion (TLC/LC-MS), quench by adding 0.5M aqueous EDTA (pH 8) .

    • Why? Quinaldic acid derivatives effectively chelate Cu and Fe impurities from silica gel or solvents. These metal complexes are often colored (red/purple) and co-elute with the product. EDTA strips the metals, breaking the complexes.

  • Workup:

    • Extract with EtOAc. Wash with sat.

      
       (removes unreacted acid) and Brine.
      

Protocol B: Analytical Derivatization (GC-MS)

Direct GC-MS analysis of quinaldic acid is difficult due to the polar carboxyl group and potential for thermal degradation in the injector port.

Method: Trimethylsilyl (TMS) Derivatization

Avoid diazomethane due to safety; avoid acid-catalyzed methanolysis due to potential decarboxylation.

  • Dryness Check: Sample must be completely dry. Water hydrolyzes TMS reagents.

  • Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Process:

    • Dissolve ~2 mg sample in 100 µL Pyridine (Solubility enhancer).

    • Add 100 µL BSTFA/TMCS.

    • Incubate at 60°C for 30 mins . (Safe temp zone).

  • Injection: Inject splitless.

    • Target Ion: Look for M+72 (Mono-TMS derivative).

Diagnostic Decision Tree

Use this logic flow to determine the correct activation strategy based on your specific risk factors.

CouplingLogic Start Start: Quinaldic Acid Coupling Chiral Is the Amine Partner Chiral? Start->Chiral Scale Scale > 100g? Chiral->Scale No RacemizationRisk High Racemization Risk Chiral->RacemizationRisk Yes Standard Standard Path Scale->Standard No MethodB Method: Mixed Anhydride (IBCF / NMM) Scale->MethodB Yes (Cost effective) MethodA Method: HATU / Collidine Temp: 0°C constant RacemizationRisk->MethodA Alternative MethodC Method: T3P (Propylphosphonic Anhydride) (Low epimerization, easy workup) RacemizationRisk->MethodC Preferred Standard->MethodA High Yield

Figure 2: Selection guide for coupling reagents. T3P is highlighted for chiral applications due to low racemization potential.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turned deep red/purple during workup. Is this the product? A: Likely not. This is a classic signature of Iron(II) or Copper(II) quinaldate complexes . Quinaldic acid is a siderophore-like chelator.

  • Fix: Wash your organic layer with 0.1M EDTA or Sodium Potassium Tartrate (Rochelle's Salt) to strip the metals. If the color persists in the aqueous layer and the organic layer clears, your product is safe.

Q: I see a spot on TLC that doesn't move (Baseline) and one that moves very fast. Which is my ester? A: The fast-moving spot is likely Quinoline (decarboxylation product). The baseline spot is likely the zwitterionic form of the unreacted acid.

  • Validation: Stain with Bromocresol Green. The acid will turn yellow. The quinoline will not.

Q: Can I use Thionyl Chloride (


) to make the acid chloride? 
A:  Yes, but with extreme caution. 

generates HCl, which protonates the ring nitrogen, creating a highly electron-withdrawing species. Upon heating to remove excess

, the risk of decarboxylation spikes.
  • Protocol Modification: Use Oxalyl Chloride/DMF (cat.) at 0°C and do not heat to remove excess reagent; evaporate under high vacuum at ambient temperature.

Q: Why is my yield low when using EDC/HOBt? A: Steric occlusion. The carboxylic acid at position 2 is flanked by the ring nitrogen. The bulky active ester formed with HOBt faces steric repulsion from the quinoline ring.

  • Solution: Switch to HOAt (1-Hydroxy-7-azabenzotriazole) or HATU . The nitrogen in the HOAt ring creates a "favorable" interaction (hydrogen bond acceptor) rather than a steric clash.

References

  • Dyson, P., & Hammick, D. L. (1937).[1] Experiments on the mechanism of decarboxylation. Part I. Decomposition of quinaldinic and isoquinaldinic acids in the presence of compounds containing carbonyl groups. Journal of the Chemical Society, 1724.[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Synthesis of Quinaldic Acid Metal Complexes. BenchChem.[2][3][8][10]

  • Brown, B. R., & Hammick, D. L. (1949). The mechanism of decarboxylation.[1][6][11] Part III. Further evidence for the occurrence of α-quinolyl anions during the decarboxylation of quinaldinic acid.[11] Journal of the Chemical Society, 173.[11]

  • Sigma-Aldrich (Merck). (2024). Guide to Derivatization Reagents for GC. Bulletin 909.

Sources

Validation & Comparative

High-Resolution Analytical Guide: 1H NMR Profiling of N-(1-adamantyl)quinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

N-(1-adamantyl)quinoline-2-carboxamide is a structurally complex synthetic molecule characterized by a bulky, rigid aliphatic adamantyl cage conjugated to an aromatic quinoline ring via a carboxamide linker. Compounds sharing this architectural motif are of significant interest in drug discovery, particularly as anti-mycobacterial agents and cannabinoid receptor ligands[1][2].

From an analytical perspective, the structural elucidation of this compound via Proton Nuclear Magnetic Resonance (1H NMR) presents two distinct challenges:

  • Aliphatic Signal Overlap: The diamondoid topology of the 1-adamantyl group restricts rotational freedom, forcing its 15 protons into tightly clustered chemical environments (1.6–2.2 ppm) that routinely overlap at standard magnetic field strengths[3][4].

  • Solvent-Dependent Amide Dynamics: The carboxamide NH proton is highly sensitive to intermolecular hydrogen bonding, resulting in drastic chemical shift variations depending on the deuterated solvent used[5].

This guide objectively compares two analytical workflows—a Routine 400 MHz (CDCl3) approach versus an Advanced 800 MHz (DMSO-d6) approach —to provide drug development professionals with a definitive framework for characterizing this molecule.

Structural Dissection & Signal Mapping Logic

Understanding the causality behind the NMR spectrum requires mapping the molecule's distinct structural domains to their expected resonant frequencies.

  • The Adamantyl Domain (15H): The 1-adamantyl substituent consists of three distinct proton environments: six β-methylene protons (adjacent to the amide-bearing carbon), three γ-methine protons, and six δ-methylene protons. Because the cage is highly symmetrical but rigid, the β-CH2 and γ-CH protons often co-resonate near 2.0–2.1 ppm, while the δ-CH2 protons appear slightly upfield around 1.6–1.7 ppm[4][6].

  • The Quinoline Core (6H): The heteroaromatic nature of the quinoline ring deshields its protons, pushing them into the 7.5–8.5 ppm range. The H-3 and H-4 protons typically exhibit characteristic doublet coupling patterns (J ≈ 8.5 Hz)[7].

  • The Carboxamide Linker (1H): The NH proton appears as a broad singlet. In non-polar solvents, it resonates near 8.0 ppm, but in polar aprotic solvents, hydrogen bonding deshields the proton, shifting it past 9.5 ppm[5].

Logic Mol N-(1-adamantyl)quinoline-2-carboxamide Total Protons: 22H Aliph Aliphatic Region (1.6 - 2.2 ppm) Mol->Aliph Arom Aromatic Region (7.5 - 8.5 ppm) Mol->Arom Amide Amide Region (8.0 - 10.0 ppm) Mol->Amide Ad_CH Adamantyl γ-CH (3H) ~2.1 ppm Aliph->Ad_CH Ad_CH2_beta Adamantyl β-CH2 (6H) ~2.0 - 2.1 ppm Aliph->Ad_CH2_beta Ad_CH2_delta Adamantyl δ-CH2 (6H) ~1.6 - 1.7 ppm Aliph->Ad_CH2_delta Quin Quinoline Core (6H) Resolved Multiplets Arom->Quin NH NH Proton (1H) Broad Singlet Amide->NH

Signal-to-substructure mapping logic for 1H NMR elucidation.

Workflow Comparison: Routine vs. Advanced Analysis

To accurately profile N-(1-adamantyl)quinoline-2-carboxamide, scientists must choose an analytical workflow that matches their specific endpoint (e.g., rapid batch release vs. absolute structural confirmation).

Workflow Start Compound Sample W1 Routine Workflow (400 MHz, CDCl3) Start->W1 W2 Advanced Workflow (800 MHz, DMSO-d6) Start->W2 R1 Rapid Purity Check (Overlapping Aliphatics) W1->R1 R2 Full Elucidation (Resolved Couplings + 2D) W2->R2

Comparison of NMR analytical workflows based on required resolution.
Quantitative Data Comparison: Solvent & Field Effects

The choice of solvent fundamentally alters the spectral profile. Chloroform-d (CDCl3) is non-polar and ideal for rapid solubilization without exchanging labile protons. However, Dimethyl sulfoxide-d6 (DMSO-d6) acts as a strong hydrogen-bond acceptor, stabilizing the amide NH and shifting it significantly downfield, effectively separating it from the quinoline aromatic signals[5]. Furthermore, moving from a 400 MHz to an 800 MHz spectrometer increases the chemical shift dispersion (in Hz), allowing for the deconvolution of the rigid adamantyl cage.

Proton EnvironmentIntegrationRoutine (400 MHz, CDCl3)Advanced (800 MHz, DMSO-d6)Mechanistic Causality for Shift
Amide NH 1H~8.00 - 8.20 ppm (br s)~9.80 - 10.10 ppm (s)DMSO acts as a strong H-bond acceptor, highly deshielding the NH proton[5].
Quinoline H-3, H-4 2H8.25 - 8.40 ppm (d)8.30 - 8.50 ppm (d)Ortho-coupling (J ≈ 8.5 Hz) clearly resolved at 800 MHz[7].
Quinoline H-5 to H-8 4H7.50 - 8.10 ppm (m)7.60 - 8.20 ppm (m)Aromatic ring current effects; higher field resolves overlapping multiplets[7][8].
Adamantyl γ-CH 3H~2.10 ppm (br s)~2.12 ppm (br s)Rigid cage structure prevents conformational averaging[3][4].
Adamantyl β-CH2 6H~2.05 ppm (m)~2.08 ppm (d/m)Proximity to the electronegative carboxamide nitrogen causes slight deshielding[6].
Adamantyl δ-CH2 6H~1.65 - 1.75 ppm (m)~1.60 - 1.70 ppm (m)Remote from the anisotropic effects of the quinoline-carboxamide core[6].

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. The absolute requirement for a successful run is the strict adherence to the integration ratio (Total = 22H).

Protocol A: Routine Purity Assessment (400 MHz, CDCl3)

Objective: Rapid confirmation of synthesis success and macroscopic purity.

  • Sample Preparation: Weigh exactly 5–10 mg of the synthesized N-(1-adamantyl)quinoline-2-carboxamide.

  • Solubilization: Dissolve the compound in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[9]. Ensure complete dissolution via gentle sonication for 30 seconds.

  • Acquisition Parameters:

    • Transfer to a 5 mm precision NMR tube.

    • Set probe temperature to 298 K.

    • Pulse sequence: Standard 30° pulse (zg30).

    • Relaxation delay (D1): 1.5 seconds.

    • Number of Scans (NS): 16.

  • Self-Validation Check: Integrate the entire spectrum. Set the isolated δ-CH2 adamantyl multiplet (1.65–1.75 ppm) to exactly 6.00. The total integration of the aromatic region (7.5–8.5 ppm) must equal exactly 6.00 ± 0.15. Any deviation >5% indicates residual starting material (e.g., unreacted quinoline-2-carboxylic acid) or solvent impurities.

Protocol B: Absolute Structural Elucidation (800 MHz, DMSO-d6 + 2D HSQC)

Objective: Complete assignment of all proton environments, specifically resolving the adamantyl β-CH2 and γ-CH overlap.

  • Sample Preparation: Weigh 15–20 mg of the compound to ensure high signal-to-noise for 2D correlations.

  • Solubilization: Dissolve in 0.6 mL of anhydrous DMSO-d6. Crucial step: Use ampouled DMSO-d6 to prevent water contamination, which appears at 3.33 ppm and can obscure baseline analytics.

  • 1D Acquisition Parameters:

    • Pulse sequence: zg30.

    • Relaxation delay (D1): 2.0 seconds (to account for the higher viscosity of DMSO).

    • Number of Scans (NS): 32.

  • 2D HSQC Acquisition:

    • Run a 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiment (e.g., hsqcedetgpsisp2.2).

    • Mechanistic Rationale: While the 1H signals for the adamantyl β-CH2 (6H) and γ-CH (3H) overlap heavily at ~2.1 ppm, their corresponding 13C chemical shifts are vastly different (β-CH2 carbon ≈ 40 ppm; γ-CH carbon ≈ 29 ppm)[4][6]. The 2D HSQC will cleanly separate these cross-peaks along the F1 (Carbon) axis, providing unequivocal proof of the intact adamantane cage.

  • Self-Validation Check: The amide NH proton (~9.8 ppm) must show no cross-peak in the HSQC spectrum, as it is attached to a nitrogen, not a carbon. This confirms the correct assignment of the downfield singlet as the carboxamide linker rather than a highly deshielded aromatic proton[5].

References

  • 1H NMR Chemical Shifts of Alkanes | PDF | Proton Nuclear Magnetic Resonance - Scribd. scribd.com.
  • Adamantyl Thiophene: A Comparative Guide for Synthetic Chemists - Benchchem. benchchem.com.
  • Synthesis, characterization of novel quinoline-2-carboxamide based chalcone derivatives and their molecular docking, photochemic - Taylor & Francis. tandfonline.com.
  • Synthesis of polysubstituted quinolines through promoter-regulated selective annulation and C−C bond cleavage from 2-styrylanilines and β-keto esters - The Royal Society of Chemistry. rsc.org.
  • Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem. nih.gov.
  • N-(1-adamantyl)adamantane-1-carboxamide () for sale - Vulcanchem. vulcanchem.com.
  • Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC. nih.gov.
  • NMR Assignment of N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide Seized as Herbal Incense for the First Time in Italy - Semantic Scholar. semanticscholar.org.
  • Synthesis, antimicrobial, and anti-inflammatory activity, of novel S-substituted and N-substituted 5-(1-adamantyl). tandfonline.com.

Sources

FTIR Characterization of Quinoline-2-Carboxamide: A Comparative Guide on ATR-FTIR vs. Transmission (KBr) Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoline-2-carboxamide derivatives are vital pharmacophores in modern drug discovery, forming the core scaffold for translocator protein (TSPO) PET imaging agents (e.g., LW223)[1], antitubercular compounds[2], and mGluR2 allosteric modulators[3]. Confirming the structural integrity of the amide bond and the quinoline ring is a critical quality control step during synthesis and formulation. Fourier Transform Infrared (FTIR) spectroscopy is the analytical gold standard for this functional group characterization[4]. However, the choice of sampling technology—Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) transmission—profoundly impacts the accuracy of the spectral data[5][6]. This guide provides an objective comparison of these two methodologies, delivering causal mechanistic insights, quantitative experimental data, and self-validating protocols for pharmaceutical researchers.

Mechanistic Grounding: The Quinoline-2-Carboxamide Amide Bond

The FTIR spectrum of an amide is primarily defined by the Amide I (C=O stretch) and Amide II (N-H bend / C-N stretch) vibrational bands[7]. In a quinoline-2-carboxamide, the amide carbonyl is directly bonded to the electron-deficient C2 position of the quinoline ring.

  • Conjugation Effects: The extended

    
    -conjugation from the quinoline system delocalizes electron density away from the carbonyl oxygen. This reduces the C=O double bond character, causing the Amide I peak to shift to lower wavenumbers (~1651–1675 cm⁻¹) compared to non-conjugated aliphatic amides[1][8].
    
  • Hydrogen Bonding: The N-H stretching frequency is highly sensitive to the intermolecular hydrogen-bonding state. A free, non-hydrogen-bonded N-H (often observed in sterically hindered derivatives) appears as a sharp peak at higher wavenumbers (e.g., ~3422 cm⁻¹)[9]. Conversely, solid-state intermolecular hydrogen bonding broadens the peak and shifts it down to ~3299–3387 cm⁻¹[1][8][9].

Quantitative Spectral Data

The following table summarizes the characteristic FTIR peaks for quinoline-2-carboxamide derivatives, synthesized from empirical spectroscopic data[1][8][9].

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Intensity / ShapeMechanistic Note
Amide N-H N-H Stretch3299 – 3423Medium, Broad/SharpLower values (e.g., 3328 cm⁻¹) indicate H-bonding; higher values (e.g., 3422 cm⁻¹) indicate free N-H[8][9].
Amide I C=O Stretch1651 – 1675Strong, SharpShifted downward by conjugation with the quinoline ring[1][8].
Amide II N-H Bend + C-N Stretch1518 – 1550StrongHighly sensitive to secondary structure and substitution[1][8].
Quinoline Ring C=C / C=N Stretch1550 – 1620Medium to StrongMultiple bands corresponding to the aromatic hetero-bicyclic system[8].
Technology Comparison: ATR-FTIR vs. KBr Pellet for Pharmaceutical Amides

When characterizing the amide bonds of quinoline-2-carboxamides, the sampling technique dictates the reliability of the Amide I and N-H bands.

KBr Pellet (Transmission)

The classical method involves dispersing the solid sample in an IR-inactive KBr matrix[4][10].

  • Performance: Adheres strictly to the Beer-Lambert law, providing classic transmission spectra that are ideal for quantitative analysis and legacy library matching[5].

  • Critical Flaw for Amides: KBr is highly hygroscopic[4]. Absorbed atmospheric moisture introduces a broad O-H stretch at ~3400 cm⁻¹ and an H-O-H bending mode at ~1640 cm⁻¹[6]. These water bands perfectly overlap with the target N-H stretch and Amide I C=O stretch of the quinoline-2-carboxamide, respectively. This overlap causes artificial peak broadening, leading to false interpretations of the molecule's hydrogen-bonding state.

ATR-FTIR (Attenuated Total Reflectance)

Utilizes a high-refractive-index internal reflection element (IRE) such as Diamond or ZnSe[4][10].

  • Performance: Requires zero sample preparation, is non-destructive, and completely eliminates the hygroscopic matrix effect[5][6]. The evanescent wave penetrates only 0.5–5 μm into the sample, ensuring the recorded N-H and C=O bands originate purely from the active pharmaceutical ingredient[7].

  • Limitation: Relative peak intensities vary because penetration depth is wavelength-dependent, requiring software correction (ATR-correction) for direct comparison with transmission libraries[5].

Verdict: For the structural validation of quinoline-2-carboxamide amides, ATR-FTIR is the superior choice . It provides a self-validating baseline free from water interference, which is an absolute necessity when analyzing the critical ~1650 cm⁻¹ and ~3400 cm⁻¹ regions[4][6].

Experimental Methodologies

To ensure scientific integrity, every protocol must function as a self-validating system.

Protocol 1: ATR-FTIR Measurement Workflow (Recommended)
  • System Initialization & Purge: Turn on the FTIR spectrometer and allow the source to stabilize for 30 minutes. If available, activate the dry nitrogen purge to eliminate atmospheric CO₂ (2350 cm⁻¹) and ambient water vapor.

  • Crystal Validation (Self-Check): Clean the Diamond/ZnSe ATR crystal with isopropanol and a lint-free wipe. Collect a background spectrum (no sample). Validation Criteria: The baseline must be flat; any peaks at 2900 cm⁻¹ (organic residue) or 3400 cm⁻¹ (moisture) dictate a mandatory re-cleaning step.

  • Sample Application: Place 1–2 mg of solid quinoline-2-carboxamide directly onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact. Causality: Intimate contact is required because the evanescent wave decays exponentially within micrometers of the crystal surface; poor contact results in weak, noisy spectra[7].

  • Data Acquisition: Acquire 64 to 256 scans at a resolution of 2 cm⁻¹ or 4 cm⁻¹ over the 4000–600 cm⁻¹ range[2][11].

  • Post-Processing: Apply an ATR-correction algorithm to adjust for the wavelength-dependent penetration depth, normalizing the spectrum for library comparison.

Protocol 2: KBr Pellet Preparation (Alternative for Library Matching)
  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110 °C for at least 3 hours to remove absorbed moisture[10]. Store immediately in a desiccator.

  • Sample Dilution: Weigh ~1 mg of quinoline-2-carboxamide and ~100 mg of dry KBr (1% w/w ratio)[10].

  • Homogenization: Grind the mixture thoroughly in an agate mortar for 2–3 minutes. Causality: Particle sizes must be smaller than the wavelength of IR light (< 2 μm) to prevent Mie scattering, which causes a severely sloping baseline[4].

  • Pellet Pressing: Transfer the powder to a 13 mm die. Apply a vacuum for 2 minutes to remove trapped air, then apply 8–10 tons of pressure using a hydraulic press for 3–5 minutes[10].

  • Moisture Validation (Self-Check): First, run a blank KBr pellet. If the 3400 cm⁻¹ or 1640 cm⁻¹ bands are present in the blank, the KBr is wet, and the sample pellet will yield invalid amide data. If the blank is clean, proceed to measure the sample pellet.

Visualizing the Analytical Workflow

G Start Quinoline-2-Carboxamide Sample Decision Primary Analytical Goal? Start->Decision ATR ATR-FTIR (Diamond/ZnSe) No H₂O interference Decision->ATR Structural validation, moisture sensitive KBr KBr Pellet (Transmission) Strict Beer-Lambert adherence Decision->KBr Quantitative analysis, legacy library matching CleanCheck Self-Validation: Check background for flat baseline (No organic residue) ATR->CleanCheck WaterCheck Self-Validation: Check blank for 1640 cm⁻¹ (H₂O bend overlap with Amide I) KBr->WaterCheck Analyze Spectral Confirmation: Amide I (~1660 cm⁻¹) Amide II (~1540 cm⁻¹) N-H Stretch (~3350 cm⁻¹) WaterCheck->Analyze Blank is clean CleanCheck->Analyze Baseline is flat

Workflow for selecting and validating FTIR sampling techniques for amides.

References
  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres Source: MDPI URL:2

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein Source: RSC Publishing URL:1

  • Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids Source: Arabian Journal of Chemistry URL:8

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † Source: PMC / NIH URL:11

  • Synthesis, identification and in vitro biological evaluation of some novel quinoline incorporated 1,3-thiazinan-4-one derivatives Source: PubMed / NIH URL:12

  • US9278960B2 - Quinoline carboxamide and quinoline carbonitrile derivatives as mGluR2-negative allosteric modulators, compositions, and their use Source: Google Patents URL:3

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy Source: Kintek Press URL:5

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein Source: ResearchGate URL:13

  • Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole Source: Frontiers URL:9

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy Source: AZoM URL:4

  • ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals Source: NIH URL:7

  • Among FTIR and FTIR-ATR which is more suitable for biological samples like bacteria or fungi? Source: ResearchGate URL:6

  • Measurement Methods for Powder Samples Source: Shimadzu URL:10

Sources

Comparative Guide: N-(1-adamantyl)quinoline-2-carboxamide vs. APICA (SDB-001)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of APICA (SDB-001) , a confirmed synthetic cannabinoid, versus N-(1-adamantyl)quinoline-2-carboxamide , a structural analog often investigated for non-cannabinoid targets (e.g., P2X7 receptors, TSPO).

This analysis focuses on the critical impact of scaffold hopping (Indole vs. Quinoline) on pharmacological selectivity, distinguishing between a potent CB1 agonist and a likely non-psychoactive pharmacophore.

Executive Summary

  • APICA (SDB-001): A potent Indole-3-carboxamide synthetic cannabinoid.[1][2] It features an

    
    -pentyl tail on the indole nitrogen, a critical structural motif ("J-shaped" conformation) required for high-affinity binding to the CB1 receptor (
    
    
    
    nM). It is a psychoactive substance.[3]
  • N-(1-adamantyl)quinoline-2-carboxamide: A Quinoline-2-carboxamide analog. Unlike APICA, this scaffold typically lacks the

    
    -alkyl hydrophobic tail necessary for CB1 activation due to the position of the nitrogen within the aromatic ring. Consequently, this molecule is generally inactive as a cannabinoid  but shows high affinity for P2X7 receptors  (antagonist) and TSPO  (translocator protein), making it a candidate for anti-inflammatory or imaging applications rather than recreational use.
    
Core Comparison Matrix
FeatureAPICA (SDB-001)N-(1-adamantyl)quinoline-2-carboxamide
Core Scaffold Indole (1H-indole-3-carboxamide)Quinoline (Quinoline-2-carboxamide)
Primary Target CB1 / CB2 Receptors (Agonist)P2X7 Receptor (Antagonist) / TSPO
CB1 Affinity (

)
High (~175 nM)Negligible / Inactive (Predicted)
Key Structural Element

-Pentyl Chain (Hydrophobic Tail)
Lack of

-Alkyl Tail (Planar Aromatic)
Psychoactivity Yes (Cannabimimetic)No (Likely Anti-inflammatory/Imaging)
CAS Number 1345973-50-3N/A (Specific isomer varies by study)

Structural Analysis & Bioisosterism

The primary distinction lies in the nitrogen positioning and the ability to accommodate the "hydrophobic tail" required for cannabinoid activity.

APICA (The Cannabinoid)[1]
  • Structure: Contains an Indole core.[1][4] The nitrogen at position 1 is pyrrolic (part of a 5-membered ring) and can be easily alkylated.

  • Pharmacophore: The

    
    -pentyl chain  attached to the indole nitrogen extends into the hydrophobic pocket of the CB1 receptor. This "tail" is the primary driver of potency. The adamantyl group acts as a bulky "head" group, locking the molecule into the active site.
    
Quinoline-2-carboxamide (The Analog)
  • Structure: Contains a Quinoline core.[5][6][7] The nitrogen is pyridinic (part of a 6-membered ring) and is located at position 1.

  • Pharmacophore: In the 2-carboxamide configuration, the nitrogen is part of the aromatic ring system and possesses a lone pair. It cannot be alkylated with a pentyl chain without converting the molecule into a permanently charged quinolinium salt (which would prevent blood-brain barrier penetration).

  • Result: Lacking the hydrophobic pentyl tail, this molecule fails to engage the CB1 receptor's hydrophobic channel, rendering it inactive as a cannabinoid. However, this planar structure is highly favorable for P2X7 and TSPO binding pockets.

Structural Divergence Diagram (DOT)

ScaffoldComparison APICA APICA (SDB-001) (Indole-3-carboxamide) Tail N-Pentyl Tail (Hydrophobic) APICA->Tail Possesses Quinoline Quinoline-2-carboxamide (N-adamantyl analog) P2X7 P2X7 Receptor (Inflammation) Quinoline->P2X7 Antagonizes TSPO TSPO (Mitochondrial) Quinoline->TSPO Binds NoTail No N-Alkyl Tail (Planar) Quinoline->NoTail Possesses CB1 CB1 Receptor (Psychoactive) Tail->CB1 Activates (High Affinity) NoTail->CB1 Fails to Bind

Figure 1: Pharmacological divergence driven by the presence (APICA) or absence (Quinoline) of the N-alkyl hydrophobic tail.

Experimental Pharmacology

Cannabinoid Receptor Affinity (APICA)

APICA acts as a full agonist at both CB1 and CB2 receptors.[1][8] The adamantyl group provides significant steric bulk, enhancing affinity compared to smaller groups (e.g., naphthalene in JWH-018), although the shorter linker (amide vs. ketone) slightly modulates potency.

  • Protocol (GTP

    
    S Binding Assay): 
    
    • Membrane Prep: Harvest CHO cells expressing hCB1/hCB2. Homogenize in ice-cold buffer (50 mM Tris-HCl, 3 mM MgCl2, 1 mM EGTA).

    • Incubation: Incubate membranes (10

      
      g protein) with [
      
      
      
      S]GTP
      
      
      S (0.1 nM) and varying concentrations of APICA (
      
      
      to
      
      
      M) for 60 min at 30°C.
    • Basal Activity: Determine non-specific binding using 10

      
      M unlabeled GTP
      
      
      
      S.
    • Filtration: Terminate reaction by rapid filtration through GF/B filters. Count radioactivity.

    • Analysis: Fit data to sigmoid dose-response curves to determine

      
       and 
      
      
      
      .

Data Summary (APICA): | Receptor |


 (nM) | 

(%) | Reference | | :--- | :--- | :--- | :--- | | hCB1 | ~34 - 175 | ~100% (Full Agonist) | [Uchiyama et al., 2012] | | hCB2 | ~29 | ~100% | [Banister et al., 2015] |
Non-Cannabinoid Activity (Quinoline-2-carboxamide)

The quinoline-2-carboxamide scaffold is frequently identified in screens for P2X7 receptor antagonists (used for neuropathic pain/inflammation) and TSPO ligands (used for PET imaging of neuroinflammation).

  • P2X7 Antagonism: Analogs with the adamantyl group show

    
     values in the low micromolar to nanomolar range  (e.g., 500 nM).
    
  • TSPO Binding: High affinity (

    
     nM) is often observed for quinoline-2-carboxamides (e.g., LW223).
    

Synthetic Pathways[5][6]

The synthesis of these two molecules illustrates their structural divergence.

APICA Synthesis (Indole Route)

This pathway requires alkylation of the indole nitrogen before or after amide formation.

  • Acylation: Indole + Oxalyl chloride

    
     Indole-3-glyoxylyl chloride.
    
  • Amide Coupling: React with 1-Adamantylamine

    
     N-(1-adamantyl)-1H-indole-3-carboxamide.
    
  • Alkylation (Critical Step): React with 1-Bromopentane using a strong base (NaH or KOH) in DMF.

    • Result: The pentyl chain attaches to the Indole Nitrogen (Position 1).[8]

Quinoline-2-carboxamide Synthesis

This pathway builds the quinoline ring or functionalizes an existing acid.

  • Starting Material: Quinoline-2-carboxylic acid (Quinaldic acid).

  • Activation: React with EDCI/HOBt or Thionyl Chloride to form the activated ester/chloride.

  • Coupling: React with 1-Adamantylamine in DCM with TEA.

    • Result: N-(1-adamantyl)quinoline-2-carboxamide.

    • Note: There is no secondary amine to alkylate. The ring nitrogen is tertiary and aromatic. Attempting to alkylate this would yield a quaternary ammonium salt, drastically changing solubility and bioavailability.

Conclusion & Recommendation

For Cannabinoid Research: Use APICA (SDB-001) .[1][2][9][10] It is a validated, potent CB1 agonist.[1][11] The indole scaffold with the


-pentyl chain is essential for cannabimimetic activity.

For Neuroinflammation/Imaging Research: Use N-(1-adamantyl)quinoline-2-carboxamide derivatives. This scaffold is a "false friend" to cannabinoids; despite the adamantyl group, the quinoline core directs specificity toward P2X7 or TSPO targets, making it a useful negative control for CB1 assays or a lead compound for anti-inflammatory drug development.

Safety Warning: Researchers must verify the exact chemical structure (SMILES code) before procurement. Confusing the Indole (APICA) with the Quinoline analog could lead to failed bioassays (inactive at CB1) or unintended off-target effects (P2X7 blockade).

References

  • Uchiyama, N., et al. (2012). Identification of two new-type synthetic cannabinoids, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA).[1][8][12] Forensic Toxicology. Link

  • Banister, S. D., et al. (2015). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. ACS Chemical Neuroscience. Link

  • Wadsworth, A., et al. (2016). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein (TSPO). MedChemComm. Link

  • Stokes, L., et al. (2020). P2X7 Receptor Antagonists: A Review of Current and Future Therapeutics. Frontiers in Pharmacology. Link

Sources

A Tale of Two Scaffolds: Unraveling Quinoline and Indole Carboxamide Affinity for Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate landscape of cannabinoid receptor modulation, the quinoline and indole carboxamide scaffolds have emerged as privileged structures, each offering a unique gateway to influencing the endocannabinoid system. This guide provides an in-depth, objective comparison of their binding affinities for the cannabinoid receptors CB1 and CB2, grounded in experimental data and structure-activity relationship (SAR) analyses. As Senior Application Scientists, our goal is to equip you with the technical insights and causal understanding necessary to navigate the selection and design of targeted cannabinoid ligands.

The Dichotomy of Interaction: Orthosteric Agonists vs. Allosteric Modulators

A crucial distinction in comparing these two classes lies in their primary modes of interaction with cannabinoid receptors. While exceptions exist, the current body of research predominantly characterizes 4-quinolone-3-carboxamides as potent and often selective orthosteric agonists, primarily at the CB2 receptor.[1][2][3][4] In contrast, a significant portion of recent investigations into indole-2-carboxamides has focused on their role as allosteric modulators, particularly at the CB1 receptor.[5][6] This fundamental difference in binding sites—the orthosteric site being the primary binding pocket for endogenous cannabinoids and the allosteric site being a distinct, topographically separate location—profoundly influences their pharmacological effects and complicates a direct, side-by-side affinity comparison. This guide will, therefore, present data for both orthosteric and allosteric binders where available, highlighting the nuances of their receptor engagement.

At a Glance: Comparative Cannabinoid Receptor Affinity

The following table summarizes the binding affinities (Ki in nM) of representative quinoline and indole carboxamide derivatives for the human CB1 and CB2 receptors. It is important to note that these values are compiled from various studies and experimental conditions may differ.

Compound Class Representative Compound hCB1 Ki (nM) hCB2 Ki (nM) Selectivity (CB1/CB2) Mode of Action Reference
Quinolone Carboxamide Compound from Pasquini et al. (2012)2.450.0927.2Partial Agonist[7]
Quinolone Carboxamide Compound 2ae from Mugnaini et al. (2010)>100000.7>14285Agonist[1]
Quinolone Carboxamide Compound 7c from Pasquini et al. (2016)>1300<1>1300Agonist[2]
Indole Carboxamide JWH-01516413.811.9Agonist[8]
Indole Carboxamide Org27569 (Allosteric Modulator)KB = 167.3--Allosteric Modulator[5]
Indole Carboxamide 12f (Allosteric Modulator)KB = 89.1--Allosteric Modulator[6]

The Underpinnings of Affinity: Structure-Activity Relationships

The affinity of these compounds for cannabinoid receptors is not arbitrary; it is a direct consequence of their three-dimensional structure and the intricate dance of molecular interactions within the receptor binding pocket.

The Quinolone Carboxamide Scaffold: A Key to CB2 Selectivity

The 4-quinolone-3-carboxamide core has proven to be a remarkably fertile ground for the development of potent and highly selective CB2 receptor ligands.[1][2][3][4]

  • Substitutions at the N1 Position: The nature of the substituent at the N1 position of the quinolone ring significantly influences affinity and selectivity. Small alkyl groups, such as n-pentyl, are often optimal for high CB2 affinity.[4]

  • The Carboxamide Moiety: The carboxamide linkage at the 3-position is a critical pharmacophoric element. The substituent on the amide nitrogen plays a crucial role in dictating affinity. Bulky, lipophilic groups, such as adamantyl, often confer high CB2 affinity.

  • Aromatic Ring Substitutions: Substitutions on the quinolone ring system, particularly at the 6, 7, and 8 positions, can fine-tune both affinity and selectivity. For instance, substituents at the C6 or C8 positions tend to enhance CB2 selectivity, while modifications at C7 can diminish it.[4]

The Indole Carboxamide Scaffold: A Versatile Modulator

Indole-based structures are a hallmark of many classic synthetic cannabinoids. The indole-2-carboxamides, in particular, have garnered significant attention for their ability to act as allosteric modulators of the CB1 receptor.[5][6]

  • The Indole Core: The indole ring itself is a crucial element for maintaining high binding affinity to the allosteric site of the CB1 receptor.[5]

  • Substituents at the C3 Position: Modifications at the C3 position of the indole ring have a profound impact on the allosteric modulatory activity of the ligand.[5]

  • The Carboxamide Linker and N-substituent: The length and nature of the linker between the carboxamide and a terminal phenyl ring, as well as substitutions on that phenyl ring, are key determinants of both binding affinity (KB) and the degree of cooperativity (α) in allosteric modulation.[6] For orthosteric indole carboxamide agonists, the N-alkyl chain length is critical, with a five-carbon chain often being optimal for high affinity at both CB1 and CB2 receptors.[9]

Experimental Determination of Receptor Affinity: A Standardized Protocol

The binding affinities presented in this guide are typically determined through in vitro radioligand binding assays. This robust and widely used method allows for the quantification of a compound's ability to displace a known radiolabeled ligand from the cannabinoid receptors.

Radioligand Binding Assay Workflow

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture HEK-293 cells expressing hCB1 or hCB2 homogenization Homogenization & Centrifugation cell_culture->homogenization membrane_pellet Isolated Receptor Membranes homogenization->membrane_pellet radioligand Radioligand ([3H]CP55,940) incubation Incubation with Receptor Membranes radioligand->incubation test_compound Test Compound (Quinoline or Indole Carboxamide) test_compound->incubation filtration Rapid Filtration to Separate Bound & Unbound Ligands incubation->filtration scintillation Scintillation Counting to Quantify Radioactivity filtration->scintillation competition_curve Competition Binding Curve Generation scintillation->competition_curve ki_calculation Calculation of Ki values competition_curve->ki_calculation

Caption: Workflow for a typical radioligand binding assay to determine cannabinoid receptor affinity.

Step-by-Step Methodology:
  • Membrane Preparation:

    • HEK-293 cells stably transfected with human CB1 or CB2 receptor cDNA are cultured.

    • The cells are harvested and subjected to homogenization in a hypotonic buffer.

    • A series of centrifugation steps are performed to isolate the cell membranes containing the cannabinoid receptors.

  • Competitive Binding Assay:

    • A fixed concentration of a radioligand (e.g., [3H]CP55,940) is incubated with the prepared receptor membranes.

    • Increasing concentrations of the unlabeled test compound (quinoline or indole carboxamide) are added to compete with the radioligand for binding to the receptor.

    • Control wells are included to determine total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand).

    • The mixture is incubated to allow binding to reach equilibrium.

  • Separation and Quantification:

    • The assay is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

    • The filters are washed to remove any unbound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration, generating a competition curve.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

    • The Ki value (the inhibition constant for the test compound) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Consequences of Receptor Engagement

The binding of these carboxamides to cannabinoid receptors initiates a cascade of intracellular signaling events. As G protein-coupled receptors (GPCRs), both CB1 and CB2 primarily couple to inhibitory G proteins (Gi/o).

G cluster_receptor Cannabinoid Receptor Signaling Ligand Agonist (Quinoline/Indole Carboxamide) Receptor CB1 or CB2 Receptor Ligand->Receptor Binding G_Protein Gi/o Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP

Sources

A Comparative Crystallographic Guide to N-(1-adamantyl)quinoline-2-carboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It dictates binding affinities, metabolic stability, and ultimately, therapeutic efficacy. This guide provides an in-depth comparative analysis of the crystal structure of N-(1-adamantyl)quinoline-2-carboxamide, a molecule of significant pharmaceutical interest due to the confluence of the rigid, lipophilic adamantyl scaffold and the biologically active quinoline-2-carboxamide moiety.

While a definitive crystal structure for N-(1-adamantyl)quinoline-2-carboxamide is not publicly available as of this writing, we can infer and benchmark its likely structural characteristics by comparing it with closely related analogs for which crystallographic data has been published. This guide will delve into the structural nuances of adamantane and quinoline-carboxamide derivatives, offering insights into their molecular conformation, intermolecular interactions, and the rationale behind these structural features.

The Adamantane Advantage in Medicinal Chemistry

The adamantane moiety, a rigid, diamondoid hydrocarbon, is a privileged scaffold in drug design. Its introduction into a molecule can significantly enhance lipophilicity, which can improve membrane permeability and oral bioavailability.[1] The cage-like structure also provides a rigid anchor for orienting pharmacophoric groups, potentially leading to higher binding affinity and selectivity for a target protein.[1] Adamantane derivatives have found clinical applications as antiviral, antidiabetic, and anti-Alzheimer's agents.[2]

Comparative Analysis of Crystallographic Data

To build a comprehensive understanding, we will compare the structural features of our target molecule with several analogs. The key comparison points will be the conformation of the quinoline-carboxamide linker, the orientation of the adamantyl group, and the nature of the intermolecular interactions that dictate the crystal packing.

Compound NameKey Structural FeaturesIntermolecular InteractionsReference
N-(Adamantan-1-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide The tetrahydroisoquinoline ring adopts a boat conformation. The thiocarbamide group is involved in an intramolecular C-H···S hydrogen bond.van der Waals contacts are the dominant intermolecular forces.[3]
N-(Quinolin-8-yl)quinoline-2-carboxamide The two quinoline ring systems are nearly coplanar with a dihedral angle of 11.54(3)°. The conformation is stabilized by intramolecular N-H···N and C-H···O hydrogen bonds.Weak intermolecular π-π stacking interactions are present between the quinoline rings.[4]
N-(Pyrazin-2-yl)adamantane-1-carboxamide The H-N-C=O amide moiety is nearly planar.Molecules are connected by N-H···O hydrogen bonds, forming zigzag chains.[5]
N-hydroxyquinoline-2-carboxamide monohydrate The quinoline-2-carboxamide moiety is nearly planar. The crystal structure includes a water molecule involved in hydrogen bonding.O-H···O hydrogen bonds and π-π stacking between aromatic rings are the primary interactions.[6]

Based on these comparisons, we can predict that in N-(1-adamantyl)quinoline-2-carboxamide, the quinoline and carboxamide groups will be largely coplanar to maximize conjugation. The bulky adamantyl group will likely be oriented to minimize steric hindrance, and the crystal packing will be dominated by van der Waals forces and potentially weak C-H···O or C-H···π interactions.

Experimental Protocols: Elucidating the Crystal Structure

For researchers aiming to determine the crystal structure of N-(1-adamantyl)quinoline-2-carboxamide or its novel analogs, the following experimental workflow is recommended.

Single Crystal Growth

The critical first step is to grow high-quality single crystals suitable for X-ray diffraction.

Workflow for Crystal Growth:

Crystal_Growth_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Analysis synthesis Synthesize Compound purification Purify by Column Chromatography/Recrystallization synthesis->purification dissolution Dissolve in a suitable solvent (e.g., ethanol, acetone) purification->dissolution filtration Filter solution to remove impurities dissolution->filtration evaporation Slow evaporation of the solvent at room temperature filtration->evaporation vapor_diffusion Vapor diffusion (alternative method) filtration->vapor_diffusion harvesting Carefully harvest well-formed crystals evaporation->harvesting vapor_diffusion->harvesting microscopy Examine crystals under a microscope harvesting->microscopy

Caption: A generalized workflow for growing single crystals for X-ray diffraction analysis.

Detailed Protocol for Slow Evaporation:

  • Sample Preparation: Ensure the synthesized N-(1-adamantyl)quinoline-2-carboxamide is of high purity (>98%).

  • Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility. Good starting points include ethanol, methanol, acetone, and ethyl acetate.

  • Dissolution: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Evaporation: Cover the vial with a cap that has a few small holes pricked in it to allow for slow evaporation of the solvent over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

Single-Crystal X-ray Diffraction

This is the gold standard for determining the three-dimensional structure of a molecule.

X-ray Diffraction Workflow:

Xray_Diffraction_Workflow mounting Mount a single crystal on a goniometer head data_collection Collect diffraction data using an X-ray diffractometer mounting->data_collection data_processing Process raw data (integration, scaling, and absorption correction) data_collection->data_processing structure_solution Solve the structure using direct methods or Patterson methods data_processing->structure_solution structure_refinement Refine the structural model against the experimental data structure_solution->structure_refinement validation Validate the final crystal structure structure_refinement->validation

Caption: The sequential steps involved in determining a crystal structure via single-crystal X-ray diffraction.

Detailed Protocol for Structure Determination:

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray data is collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[4]

  • Structure Solution and Refinement: The collected data is processed, and the crystal structure is solved using software packages like SHELXS or Olex2. The initial structural model is then refined against the experimental data to improve its accuracy.[4]

  • Validation: The final structure is validated using tools like PLATON to check for geometric plausibility and to identify any potential issues with the model.

Predictive Characterization

For researchers who have synthesized N-(1-adamantyl)quinoline-2-carboxamide but have not yet obtained a crystal structure, predictive spectroscopic data can serve as a valuable guide for initial characterization.[7]

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.2-8.4d1HQuinoline H-8
~8.0-8.2d1HQuinoline H-4
~7.7-7.9m2HQuinoline H-5, H-7
~7.5-7.7m1HQuinoline H-6
~7.3-7.5s1HQuinoline H-3
~2.1-2.3br s3HAdamantyl CH
~1.7-1.9br s12HAdamantyl CH₂
~9.0-9.2br s1HAmide N-H

Predicted Mass Spectrometry Data (EI):

m/zPredicted Fragment
344[M]⁺
209[M - C₁₀H₁₅]⁺
155[C₁₀H₅NCO]⁺
135[C₁₀H₁₅]⁺ (adamantyl cation)
128[C₉H₆N]⁺

Conclusion

While the definitive crystal structure of N-(1-adamantyl)quinoline-2-carboxamide remains to be experimentally determined, a comprehensive analysis of its structural analogs provides a robust framework for predicting its molecular conformation and intermolecular interactions. The fusion of the rigid adamantane cage with the planar quinoline-2-carboxamide system presents a fascinating case study in medicinal chemistry. The experimental protocols outlined in this guide provide a clear pathway for researchers to elucidate the structure of this and other novel compounds, thereby accelerating the drug discovery and development process.

References

  • Al-Wahaibi, L. H., et al. (2014). N-(Adamantan-1-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o63. [Link]

  • Zhang, L., et al. (2012). N-(Quinolin-8-yl)quinoline-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2476. [Link]

  • Śliwiński, T., et al. (2019). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 119(17), 10634-10688. [Link]

  • Hassan, M. S., et al. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 20(10), 18826-18844. [Link]

  • Hosten, E. C., et al. (2016). The synthesis, crystal structure and Hirshfeld analysis of 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1461-1466. [Link]

  • Karabacak, M., et al. (2017). Crystal structure of N-hydroxyquinoline-2-carboxamide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 724-727. [Link]

  • Bari, A., et al. (2020). The crystal structure of N-(adamantan-1-yl)-piperidine-1-carbothioamide, C16H26N2S. Zeitschrift für Kristallographie - New Crystal Structures, 236(1), 125-127. [Link]

  • Dziuk, B., et al. (2016). N-(Pyrazin-2-yl)adamantane-1-carboxamide. IUCrData, 1(6), x161258. [Link]

  • MolPort. (n.d.). Compound N-[1-(adamantan-1-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1-adamantyl)-n-pyrrolidin-1-yl-quinoline-2-carboxamide. Retrieved from [Link]

  • Tournier, B. B., et al. (2020). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. Chemical Science, 11(30), 7946-7954. [Link]

  • Tournier, B. B., et al. (2020). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. Chemical Science, 11(30), 7946-7954. [Link]

Sources

Analytical Strategies for Elemental Composition Verification: A Comparative Guide for C₂₀H₂₂N₂O

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

As a Senior Application Scientist, one of the most frequent challenges I encounter in the laboratory is the definitive verification of a newly synthesized compound. When a research team hands over a batch of a candidate molecule—such as the quinazoline derivative Fenazaquin or a novel alkaloid sharing the chemical formula C₂₀H₂₂N₂O —simply confirming the mass is not enough.

To satisfy regulatory bodies (like the FDA or EPA) and ensure downstream experimental integrity, we must prove both the elemental formula and the bulk purity of the batch. This guide objectively compares the three primary analytical platforms used for elemental verification: Automated CHNS/O Combustion Analysis, High-Resolution Mass Spectrometry (HRMS), and Quantitative NMR (qNMR).

The Theoretical Baseline: C₂₀H₂₂N₂O

Before introducing any sample to an instrument, we must establish the theoretical ground truth. The compound C₂₀H₂₂N₂O[1] has a monoisotopic mass of 306.1732 Da [2].

Using standard atomic weights (C = 12.011, H = 1.008, N = 14.007, O = 15.999), the molar mass is calculated as 306.40 g/mol . The theoretical elemental mass fractions are:

  • Carbon (C): 78.40%

  • Hydrogen (H): 7.24%

  • Nitrogen (N): 9.14%

  • Oxygen (O): 5.22%

In pharmaceutical and agrochemical quality control, a synthesized batch is generally considered pure if the experimental elemental analysis falls within ±0.4% of these theoretical values[3].

Platform Comparison & The Causality of Choice

Why do we need multiple instruments to verify a single formula? The answer lies in the fundamental difference between molecular identification and bulk quantification.

Platform A: Automated CHNS/O Analyzer (Flash Combustion)

Mechanism: The Dumas method. The sample is subjected to flash combustion at ~1000°C in an oxygen-rich environment, converting all organic material into CO₂, H₂O, NOₓ, and SO₂. These gases are separated via gas chromatography and quantified using a Thermal Conductivity Detector (TCD)[4].

  • The "Why": CHNS analysis is the gold standard for bulk purity . If your C₂₀H₂₂N₂O sample contains 5% residual water (H₂O) from the crystallization process, HRMS will completely ignore it. However, in CHNS, that 5% water will skew the bulk carbon content down to ~74.48% (a massive -3.92% deviation from theory), instantly flagging the batch as impure.

Platform B: High-Resolution Mass Spectrometry (HRMS - Orbitrap)

Mechanism: Soft ionization (e.g., ESI) followed by trapping ions in an oscillating electrostatic field (Orbitrap). The frequency of oscillation determines the exact mass-to-charge ratio (m/z) with resolving power exceeding 100,000[5].

  • The "Why": While CHNS proves the bulk powder is pure, it cannot easily distinguish between C₂₀H₂₂N₂O and a closely related co-eluting impurity that averages out to the same elemental ratio. HRMS provides the exact isotopic fine structure. By measuring the [M+H]⁺ ion at exactly m/z 307.1805, we unequivocally prove the presence of the C₂₀H₂₂N₂O molecule[6].

Platform C: Quantitative NMR (qNMR)

Mechanism: Measuring the resonance of specific nuclei (¹H or ¹³C) against a certified internal standard.

  • The "Why": qNMR bridges the gap between CHNS and HRMS. It is non-destructive and confirms the structural connectivity of the elements, ensuring that the C₂₀H₂₂N₂O formula is arranged in the correct isomeric structure.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: CHNS/O Bulk Analysis (ASTM D5373 Compliant)

Reference standard: Acetanilide (C₈H₉NO)

  • Calibration: Run a blank tin capsule to establish the baseline. Weigh 1.0 mg, 2.0 mg, and 3.0 mg of high-purity Acetanilide into separate tin capsules. Combust to generate a linear calibration curve (K-factor) for C, H, and N[7].

  • Sample Preparation: Accurately weigh 2.000 ± 0.005 mg of the C₂₀H₂₂N₂O batch into a tin capsule using a microbalance. Seal the capsule tightly to exclude atmospheric air.

  • Combustion: Drop the capsule into the quartz combustion reactor (1000°C) with a dosed pulse of high-purity O₂ gas.

  • Reduction & Separation: Pass the combustion gases through a copper reduction column (650°C) to reduce NOₓ to N₂. Separate the N₂, CO₂, and H₂O on a GC column.

  • Validation: The run is valid only if a mid-run Acetanilide check standard returns values within ±0.3% of its theoretical composition.

Protocol 2: HRMS Exact Mass Verification

Instrument: Thermo Fisher Q Exactive Orbitrap

  • Sample Prep: Dissolve 1.0 mg of C₂₀H₂₂N₂O in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL in 50:50 MeOH:H₂O with 0.1% Formic Acid.

  • Tuning: Calibrate the Orbitrap using a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to achieve a mass accuracy of < 2 ppm.

  • Acquisition: Inject 5 µL via direct infusion. Set the resolving power to 140,000 at m/z 200. Acquire data in positive ion mode (ESI+) for 2 minutes[5].

  • Validation: Extract the [M+H]⁺ peak. The experimental mass must be 307.1805 ± 0.0006 Da. Analyze the isotopic fine structure (M+1 and M+2 peaks) to confirm the presence of exactly 20 Carbon atoms.

Quantitative Data Summary

The table below synthesizes how these platforms perform when analyzing a theoretical batch of C₂₀H₂₂N₂O containing a 3% inorganic salt impurity (which is invisible to organic MS).

Analytical ParameterCHNS/O AnalyzerHRMS (Orbitrap)qNMR (¹H)
Primary Output Bulk % of C, H, N, OExact Mass & FormulaStructural Purity & Ratio
Sample Requirement 1 – 3 mg< 1 µg5 – 15 mg
Destructive? YesYes (but negligible amt)No
Detects 3% Salt Impurity? Yes (Carbon drops to ~76.0%)No (Ignores inorganic salts)Yes (via internal standard)
Distinguishes Isobars? NoYes (Resolves < 0.001 Da)Yes (Different chemical shifts)
Cost per Sample LowHighMedium

Orthogonal Validation Workflow

Because no single instrument provides a complete picture, a Senior Application Scientist relies on orthogonal validation. The workflow below illustrates the logical relationship between these platforms when approving a new batch of C₂₀H₂₂N₂O.

G Synthesis Synthesized Batch (C20H22N2O) split Synthesis->split HRMS HRMS (Orbitrap) Exact Mass & Formula split->HRMS 1 µg/mL CHNS CHNS/O Analyzer Bulk Elemental Purity split->CHNS 2 mg qNMR qNMR Structural Ratios split->qNMR 10 mg Decision Orthogonal Data Synthesis HRMS->Decision m/z 307.1805 CHNS->Decision %C, %H, %N, %O qNMR->Decision 1H/13C integrals Pass Batch Approved (Purity > 99%) Decision->Pass Matches Theoretical Fail Batch Rejected (Impurity Detected) Decision->Fail Deviation > 0.4%

Orthogonal analytical workflow for the elemental and structural validation of C₂₀H₂₂N₂O.

References

  • National Institute of Standards and Technology (NIST). Fenazaquin (C₂₀H₂₂N₂O) - NIST Chemistry WebBook, SRD 69. Retrieved from:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 86356, Fenazaquin. Retrieved from:[Link]

  • Eurofins Scientific. CHNS Analysis - Dumas Method and ASTM D5373 Standards. Retrieved from:[Link]

Sources

Reference Standards for Quinoline-Based Synthetic Cannabinoids: A Comparative Selection & Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The shift from naphthyl-indole synthetic cannabinoids (e.g., JWH-018) to quinoline-based esters (e.g., PB-22, 5F-PB-22, BB-22) introduced a critical vulnerability in forensic and pharmacological analysis: chemical instability . Unlike their amide-linked counterparts, quinoline esters are highly susceptible to hydrolysis—both enzymatic (esterases) and chemical (pH-dependent).

This guide provides an objective comparison of reference standard formats and outlines a self-validating experimental protocol. The goal is to ensure that the "loss" of the parent compound during storage or extraction is not mistaken for low potency or absence of the drug.

Part 1: The Structural Challenge

To select the correct reference standard, one must understand the degradation mechanism. Quinoline-based cannabinoids typically link an indole/indazole core to a quinoline moiety via an ester bond .

Mechanism of Instability

The ester linkage is the thermodynamic weak point. In the presence of plasma esterases (hCES1) or alkaline pH, the molecule cleaves into two inactive precursors: the free carboxylic acid and the quinoline alcohol.

Graphviz Diagram 1: Hydrolysis Pathway of PB-22

PB22_Degradation PB22 PB-22 (Parent) (Indole-3-carboxylic acid ester) Trigger Catalyst: Esterases (hCES1) High pH (>8.0) PB22->Trigger Acid Degradant A: 1-pentyl-1H-indole-3-carboxylic acid (Ionizes in Neg Mode) Trigger->Acid Hydrolysis Quinoline Degradant B: 8-Hydroxyquinoline Trigger->Quinoline

Caption: The ester linkage in PB-22 is vulnerable to enzymatic and alkaline hydrolysis, yielding a carboxylic acid metabolite often detected in negative ion mode.

Part 2: Comparative Analysis of Reference Standards

Selecting the appropriate standard is a balance between analytical rigor and budgetary constraints .

Material Grade: CRM vs. Analytical Standard

For ISO 17025 accredited laboratories, the choice of grade is non-negotiable for quantitative work.

FeatureCertified Reference Material (CRM) Analytical Reference Standard
Primary Use Quantitation, Calibrators, Court-Defensible DataScreening, Qualitative ID, R&D
Traceability SI-Traceable (NIST/BIPM); ISO 17034 AccreditedVendor-defined purity; often ISO 9001 only
Uncertainty Explicit Uncertainty Value (

mg/mL) provided
No uncertainty budget provided
Cost High (

$)
Moderate (

)
Recommendation Mandatory for forensic casework and toxicology quantification.Acceptable for receptor binding assays or initial metabolic screening.
Solvent Matrix: Solution vs. Neat Solid

Expert Insight: The choice of solvent for quinoline esters is critical. Methanol (MeOH) is a primary alcohol and can induce transesterification , where the quinoline group is swapped for a methyl group, effectively destroying the standard over time.

FormatStability ProfileHandling RequirementVerdict
Neat Solid High. Stable for years at -20°C if kept dry.Requires precise weighing (risk of user error).Best for Long-Term Storage.
Acetonitrile (ACN) High. Aprotic solvent; prevents hydrolysis and transesterification.Ready to use. Prone to evaporation if not sealed.Preferred Solution Format.
Methanol (MeOH) Low. Risk of transesterification and hydrolysis.Common, but risky for esters.Avoid for Stock Solutions.
Internal Standards: Deuterated vs. Carbon-13

Ion suppression in LC-MS/MS necessitates an internal standard (IS).

TypeMechanismProsCons
Deuterated (

,

)
Hydrogen replaced by Deuterium (

)
Cost-effective; Widely available.Deuterium Effect: Slight retention time shift separates IS from analyte, leading to imperfect matrix correction.
Carbon-13 (

)
Carbon-12 replaced by Carbon-13Perfect Co-elution: Behaves identically to analyte; corrects matrix effects perfectly.Expensive; Limited availability for novel analogs.

Recommendation: Use Deuterated (


)  for routine screening. Use 

if available and budget permits, particularly for complex matrices (post-mortem blood) where matrix effects are severe.

Part 3: Experimental Protocol (Self-Validating System)

The following workflow is designed to minimize hydrolysis during processing. Crucially, avoid alkaline extraction methods often used for basic drugs.

Reagents & Equipment[1][2][3][4][5][6][7]
  • Preservative: Sodium Fluoride (NaF) / Potassium Oxalate (inhibits esterases).

  • Extraction Solvent: n-Hexane:Ethyl Acetate (9:1 v/v) or pure Acetonitrile (protein precipitation).

  • Buffer: 0.1 M Phosphate Buffer (pH 6.0). Do NOT use pH > 8.0.

Step-by-Step Methodology
  • Sample Collection: Collect whole blood into gray-top tubes (NaF/Oxalate). Immediately freeze at -20°C .

    • Why? NaF inhibits esterases; freezing stops chemical hydrolysis [1].

  • Thawing: Thaw samples on ice, not in a water bath. Process immediately.

  • pH Adjustment: Add 0.5 mL of pH 6.0 phosphate buffer to 0.2 mL of blood.

    • Why? Neutral/Slightly acidic pH stabilizes the ester bond. Alkaline conditions accelerate degradation [2].

  • Liquid-Liquid Extraction (LLE):

    • Add 3 mL n-Hexane:Ethyl Acetate (9:1).

    • Vortex for 5 minutes. Centrifuge at 3500 rpm for 10 mins.

    • Transfer supernatant to a clean glass tube.

  • Reconstitution: Evaporate under nitrogen at <40°C. Reconstitute in 50:50 Mobile Phase (Initial Conditions) .

    • Expert Tip: Do not reconstitute in 100% aqueous buffer, as quinolines may precipitate or adsorb to glass.

Graphviz Diagram 2: Optimized Analytical Workflow

Workflow Sample Sample Collection (Gray Top Tube: NaF/Oxalate) Storage Storage: -20°C (CRITICAL: Stops Hydrolysis) Sample->Storage Prep pH Adjustment Phosphate Buffer pH 6.0 Storage->Prep Thaw on Ice Extract LLE Extraction Hexane:EtOAc (9:1) NO ALKALINE BUFFERS Prep->Extract Analysis LC-MS/MS Analysis Monitor Parent & Acid Metabolite Extract->Analysis

Caption: Workflow emphasizes low-temperature storage and neutral pH extraction to preserve the labile ester bond.

Part 4: Analytical Validation Parameters

When validating your method, ensure you monitor both the parent and the hydrolysis product.

  • Parent (e.g., PB-22): Monitor in Positive Ion Mode (

    
    ).
    
    • Note: If the parent signal is absent but the metabolite is high, degradation occurred during storage or the subject metabolized the drug completely.

  • Metabolite (Indole-3-carboxylic acid): Monitor in Negative Ion Mode (

    
    ).
    
    • Expert Insight: Many protocols miss this because they only run Positive Mode. The carboxylic acid ionizes poorly in positive mode but excellently in negative mode [3].

References

  • Kerrigan, S., et al. (2023). Evaluation of the long-term stability of select phenylacetylindole, cycloalkylindole, quinolinyl, and carboxamide synthetic cannabinoids using LC-MS-MS. Journal of Analytical Toxicology. Link

  • Hess, C., et al. (2022). In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate [QMMSB]). Drug Testing and Analysis. Link

  • Cayman Chemical. (2024). Stability of Synthetic Cannabinoids in Biological Matrices. Cayman Chemical Application Notes. Link

  • BenchChem. (2025).[1] The Gold Standard for Cannabinoid Analysis: A Comparative Guide to Deuterated vs. C13 Internal Standards. BenchChem Technical Guides. Link

Sources

Safety Operating Guide

N-(1-adamantyl)quinoline-2-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

PART 1: OPERATIONAL DIRECTIVE & HAZARD ASSESSMENT

Executive Summary: N-(1-adamantyl)quinoline-2-carboxamide is a lipophilic, synthetic quinoline derivative often utilized in pharmacological research (targeting cannabinoid or antiviral pathways). Its structural stability—conferred by the adamantane "cage"—and its quinoline core necessitate a Zero-Discharge policy. Under no circumstances should this compound or its residues enter municipal water systems.

The "Why" – Scientific Rationale for Strict Containment:

  • Aquatic Toxicity (Quinoline Core): Quinoline derivatives are classified as toxic to aquatic life with long-lasting effects (Category Chronic 2). They bioaccumulate in aquatic organisms and resist standard wastewater treatment degradation.

  • Persistence (Adamantane Moiety): The adamantyl group is a bulky, diamondoid structure that is exceptionally resistant to metabolic and environmental degradation. Standard chemical deactivation (e.g., bleach/acid hydrolysis) is often ineffective at ambient temperatures and may generate toxic byproducts.

  • Bioactivity: As a likely receptor modulator, this compound must be treated as a Potent Pharmacological Agent (PPA) .

PART 2: HAZARD CLASSIFICATION & WASTE CODING

Before disposal, categorize the waste stream to ensure acceptance by your waste management vendor (e.g., Veolia, Clean Harbors).

ParameterClassification / ValueOperational Implication
Physical State Solid (Crystalline) or SolutionSegregate solids from liquids.
Solubility Lipophilic (Soluble in DMSO, DCM, MeOH)Do not use water for rinsing glassware. Use organic solvents.
RCRA Status (USA) Non-Listed Hazardous WasteDispose of as "Hazardous Waste - Toxic/Irritant" .
UN Shipping (Solid) UN 3077 Environmentally hazardous substance, solid, n.o.s.[1]
UN Shipping (Liquid) UN 3082 Environmentally hazardous substance, liquid, n.o.s.
Incompatibility Strong OxidizersKeep away from nitric acid or perchlorates in waste storage.

PART 3: STEP-BY-STEP DISPOSAL PROTOCOLS

Scenario A: Disposal of Pure Solid Substance

Applicability: Expired stock, weighing errors, or degraded samples.

  • Primary Containment: Transfer the solid directly into a wide-mouth, high-density polyethylene (HDPE) or glass jar.

  • Labeling: Immediately label as "Hazardous Waste - Solid - Toxic." Explicitly write the full chemical name; do not use abbreviations like "Adamantyl-Q."

  • Secondary Containment: Place the primary jar into a clear plastic zip-seal bag to prevent contamination of the outer container during transport.

  • Destruction Method: High-Temperature Incineration. The waste manifest must specify incineration. Landfilling is strictly prohibited due to leaching risks.

Scenario B: Disposal of Mother Liquor & Reaction Mixtures

Applicability: HPLC waste, reaction solvents, or stock solutions.

  • Solvent Compatibility Check: Ensure the solvent stream (e.g., DMSO, Methanol) is compatible with your facility's "Non-Halogenated Organic" or "Halogenated Organic" waste stream.

  • Precipitation Check: Adamantyl derivatives may precipitate out of solution when mixed with other waste streams (especially aqueous ones).

    • Action: Visually inspect the waste container after addition. If a precipitate forms, note this on the waste tag, as sludge requires different handling by the incinerator.

  • Accumulation: Pour into the appropriate solvent waste carboy.

  • Venting: Ensure the carboy is equipped with a filtered safety cap (e.g., charcoal filter) to prevent pressure buildup, though this compound is not volatile.

Scenario C: Decontamination of Glassware & PPE

Applicability: Spatulas, flasks, and weighing boats.

  • The "Triple Rinse" Rule:

    • Rinse 1: Use a small volume of Dichloromethane (DCM) or Acetone . The compound is highly lipophilic; water will not clean it effectively.

    • Rinse 2: Repeat with Acetone.

    • Rinse 3: Final rinse with Ethanol.

  • Rinsate Disposal: Collect ALL rinsates into the "Halogenated Solvent Waste" (if DCM used) or "Non-Halogenated Solvent Waste" container. Never pour rinsate down the sink.

  • PPE Disposal: Contaminated gloves (Nitrile is recommended) and weighing boats must be disposed of in the Solid Hazardous Waste bin, not regular trash.

PART 4: VISUALIZATION OF DISPOSAL WORKFLOW

The following diagram illustrates the decision logic for segregating N-(1-adamantyl)quinoline-2-carboxamide waste streams to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: N-(1-adamantyl)quinoline-2-carboxamide Decision Determine Physical State Start->Decision SolidPath Solid Waste (Powder, Crystals, Contaminated PPE) Decision->SolidPath Dry Material LiquidPath Liquid Waste (Mother Liquor, Rinsate) Decision->LiquidPath Dissolved/Suspended SolidPkg Pack in HDPE/Glass Jar Double Bag SolidPath->SolidPkg LiquidSeg Segregate by Solvent Type (Halogenated vs Non-Halogenated) LiquidPath->LiquidSeg Labeling LABELING: 'Toxic to Aquatic Life' UN 3077 (Solid) / UN 3082 (Liquid) SolidPkg->Labeling LiquidSeg->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage FinalDisp FINAL DISPOSAL: High-Temp Incineration (>1000°C) Storage->FinalDisp

Caption: Operational workflow for the segregation and incineration of adamantyl-quinoline waste streams.

PART 5: EMERGENCY SPILL PROCEDURES

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: Isolate the area (10-meter radius).

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a P95/N95 respirator (dust protection is critical for potent solids).

  • Dry Spill (Powder):

    • Do not dry sweep (creates dust).

    • Cover with a damp paper towel (dampened with acetone or water) to weigh down particles.

    • Scoop into a hazardous waste jar.

  • Wet Spill (Solution):

    • Absorb with vermiculite or polypropylene pads.

    • Place saturated absorbents into the Solid Hazardous Waste container.

  • Surface Decontamination: Wipe the surface with an acetone-soaked pad, followed by a soapy water wash. Dispose of all pads as hazardous waste.

PART 6: REFERENCES

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (2023). Quinoline - Safety and Hazards. National Library of Medicine.

  • BenchChem. (2025).[2] Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide (Analogous Adamantyl Amide Handling).

Sources

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